Product packaging for (R)-2-Methylpiperidine(Cat. No.:CAS No. 1722-95-8)

(R)-2-Methylpiperidine

Cat. No.: B156881
CAS No.: 1722-95-8
M. Wt: 99.17 g/mol
InChI Key: NNWUEBIEOFQMSS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-2-Methylpiperidine is a valuable chiral intermediate in scientific research, particularly in elucidating and replicating biosynthetic pathways. Recent studies have identified it as a specific precursor in the biosynthesis of 1-deoxynojirimycin (DNJ), a piperidine alkaloid found in mulberry leaves with significant research interest for its bioactive properties . The conversion is catalyzed by the cytochrome P450 monooxygenase MaCYP82C169, which performs a regioselective hydroxylation at the C-7 position of this compound to form (S)-2-hydroxymethylpiperidine, a critical step in the DNJ pathway . The piperidine scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved pharmaceuticals and bioactive compounds active against cancer, central nervous system (CNS) disorders, and infectious diseases . The stereochemistry of the 2-methyl substituent is crucial for its role in chiral synthesis and molecular recognition, influencing the binding affinity and specificity of resulting compounds for their biological targets . This compound serves as a fundamental building block for researchers developing novel synthetic methodologies, such as streamlined approaches that combine biocatalytic C–H oxidation with radical cross-coupling to efficiently create complex, three-dimensional piperidine-based architectures for drug discovery applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N B156881 (R)-2-Methylpiperidine CAS No. 1722-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWUEBIEOFQMSS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348446
Record name (R)-2-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1722-95-8
Record name (R)-2-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Methylpiperidine: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (R)-2-Methylpiperidine. It includes detailed experimental protocols for its synthesis and resolution, alongside an analysis of its spectral data. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, and other scientific endeavors where this chiral building block is of interest.

Physicochemical Properties

This compound is a chiral cyclic amine that presents as a colorless to light yellow liquid. Its physicochemical properties are crucial for its handling, application in synthesis, and potential biological activity. A summary of these properties is presented in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₃N[1]
Molecular Weight 99.17 g/mol [1]
CAS Number 1722-95-8[1][2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 118-121 °C[3]
Density 0.81 g/cm³[3]
Solubility 49 g/L in water at 25 °C[3]
Chemical and Pharmacokinetic Properties
PropertyValueSource(s)
pKa (predicted) 10.63 ± 0.10[3]
LogP (predicted) 1.47720[3]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Synthesis and Resolution

The enantiomerically pure form of 2-methylpiperidine is a valuable chiral building block in organic synthesis. Its preparation can be achieved through asymmetric synthesis or by resolution of the racemic mixture.

Asymmetric Synthesis

One approach to the enantioselective synthesis of this compound involves the asymmetric hydrogenation of 2-methylpyridine derivatives. For instance, N-benzyl-2-methylpyridinium salts can be hydrogenated using an Iridium catalyst with a chiral ligand, such as MeO-BoQPhos, to yield enantioenriched (R)-N-benzyl-2-methylpiperidine. Subsequent debenzylation affords the desired this compound.

Resolution of Racemic 2-Methylpiperidine

A common and effective method for obtaining enantiomerically pure this compound is the resolution of the racemic mixture through the formation of diastereomeric salts with a chiral resolving agent, such as L-tartaric acid.

This protocol details the separation of this compound from a racemic mixture.

Materials:

  • (±)-2-Methylpiperidine

  • L-(+)-Tartaric acid

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic 2-methylpiperidine (1 equivalent) in methanol.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimal amount of hot methanol.

    • Slowly add the hot tartaric acid solution to the 2-methylpiperidine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

    • Collect the crystals of this compound-L-tartrate by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the Free Base:

    • Suspend the collected crystals in water.

    • Add a concentrated solution of sodium hydroxide with cooling until the solution is strongly basic (pH > 12).

    • Extract the liberated this compound with diethyl ether (3 x volumes).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the diethyl ether by rotary evaporation.

    • The resulting residue can be further purified by distillation to yield pure this compound.

Workflow for Resolution of (±)-2-Methylpiperidine:

G cluster_0 Diastereomeric Salt Formation cluster_1 Liberation of Free Base cluster_2 Purification racemic_amine Racemic (±)-2-Methylpiperidine solvent_dissolution Dissolve in Methanol racemic_amine->solvent_dissolution resolving_agent L-(+)-Tartaric Acid resolving_agent->solvent_dissolution mixing Mix Solutions solvent_dissolution->mixing crystallization Cool to Crystallize This compound-L-tartrate mixing->crystallization filtration1 Filter and Wash Crystals crystallization->filtration1 crystals Diastereomeric Salt Crystals filtration1->crystals basification Treat with NaOH solution crystals->basification extraction Extract with Diethyl Ether basification->extraction drying Dry Organic Layer extraction->drying crude_product Crude this compound drying->crude_product distillation Distillation crude_product->distillation pure_product Pure this compound distillation->pure_product

Caption: Workflow for the resolution of racemic 2-methylpiperidine.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-methylpiperidine shows characteristic signals for the protons on the piperidine ring and the methyl group. The chemical shifts and multiplicities are influenced by the stereochemistry and conformation of the molecule.

  • ~2.5-3.0 ppm (m, 1H): Proton on the carbon adjacent to the nitrogen (C2-H).

  • ~2.4-2.6 ppm (m, 1H): One of the protons on the carbon alpha to the nitrogen on the other side (C6-H, axial).

  • ~1.0-1.8 ppm (m, 6H): Protons on the remaining ring carbons (C3, C4, C5 methylene groups).

  • ~1.0 ppm (d, 3H): Protons of the methyl group at the C2 position.

  • ~1.5 ppm (br s, 1H): Proton on the nitrogen atom (N-H), which can be broad and its chemical shift is dependent on concentration and solvent.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • ~53-55 ppm: Carbon at C2.

  • ~47-49 ppm: Carbon at C6.

  • ~35-37 ppm: Carbon at C3.

  • ~26-28 ppm: Carbon at C5.

  • ~24-26 ppm: Carbon at C4.

  • ~22-24 ppm: Carbon of the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 2-methylpiperidine displays characteristic absorption bands corresponding to the functional groups present.

  • 3300-3500 cm⁻¹ (broad): N-H stretching vibration, characteristic of a secondary amine.

  • 2960-2850 cm⁻¹ (strong): C-H stretching vibrations of the methyl and methylene groups.

  • 1450-1470 cm⁻¹: C-H bending vibrations.

  • ~1100 cm⁻¹: C-N stretching vibration.

Mass Spectrometry (MS)

The mass spectrum of 2-methylpiperidine shows a molecular ion peak and characteristic fragmentation patterns.

  • m/z 99: Molecular ion peak [M]⁺.

  • m/z 84: A prominent peak resulting from the loss of a methyl radical (•CH₃), which is a characteristic alpha-cleavage for N-alkyl amines.

Fragmentation Workflow in Mass Spectrometry:

G molecular_ion Molecular Ion (m/z 99) fragment_ion Fragment Ion (m/z 84) molecular_ion->fragment_ion α-cleavage lost_fragment Methyl Radical (•CH₃) molecular_ion->lost_fragment Loss of

Caption: Primary fragmentation pathway of 2-methylpiperidine.

Biological Activity

While the piperidine scaffold is a common motif in a vast array of pharmaceuticals, specific biological activity data for this compound itself is limited in publicly available literature.[4] It is primarily utilized as a chiral building block in the synthesis of more complex, biologically active molecules.[5]

Derivatives of 2-methylpiperidine have been investigated for a range of pharmacological activities. For example, certain substituted 2-methylpiperidine derivatives have been explored as ligands for serotonin receptors, with potential applications as antidepressants.[6] Additionally, the piperidine ring is a key structural component in many compounds with anticancer properties. However, it is crucial to note that the biological activity is highly dependent on the overall structure of the final molecule, and not solely on the presence of the this compound moiety.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is also corrosive and can cause skin burns and eye damage.[2]

  • Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

  • First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

This technical guide provides a summary of the available information on this compound. Researchers and scientists are encouraged to consult the cited literature for more detailed information and to always follow safe laboratory practices when handling this compound.

References

Spectroscopic Data Analysis of (R)-2-Methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Methylpiperidine, a key chiral building block in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Note that in a non-chiral environment, the spectroscopic data for the (R) and (S) enantiomers are identical. Therefore, data presented for 2-methylpiperidine or (S)-2-methylpiperidine is applicable to the (R)-enantiomer.

Table 1: ¹H NMR Spectroscopic Data for 2-Methylpiperidine

Chemical Shift (δ) ppmMultiplicityAssignment
~2.95 - 2.82mH-2, H-6a
~2.74 - 2.71mH-6e
~1.96mH-3a
~1.59 - 1.48mH-3e, H-4, H-5
~1.00dCH₃

Solvent: CDCl₃. Data is compiled from various sources which may show slight variations.

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylpiperidine [1]

Chemical Shift (δ) ppmAssignment
~53.0C-2
~47.0C-6
~35.0C-3
~26.0C-5
~24.0C-4
~22.0CH₃

Solvent: Not specified. Data is compiled from various sources which may show slight variations.

Table 3: Key IR Absorption Bands for 2-Methylpiperidine [2][3]

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch
~2930, 2850StrongC-H Stretch (aliphatic)
~1450MediumCH₂ Bend
~1100MediumC-N Stretch

Sample preparation: Neat (KBr) or thin film.[4]

Table 4: Mass Spectrometry Data for 2-Methylpiperidine [5]

m/zRelative Intensity (%)Assignment
99~20[M]⁺ (Molecular Ion)
98~100[M-H]⁺
84~95[M-CH₃]⁺
70~30
56~35

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For ¹H NMR, approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[6] For ¹³C NMR, a more concentrated sample of 50-100 mg is typically used to obtain a spectrum in a reasonable time.[6] The sample is thoroughly mixed to ensure homogeneity. A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift referencing.[7]

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.[7]

  • Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[8] Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the sample is placed directly on the ATR crystal.[9] Solid samples can be prepared as a KBr pellet by grinding the sample with dry KBr and pressing the mixture into a thin disk, or as a Nujol mull by grinding the solid with a few drops of Nujol oil.[10][11]

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The prepared sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument measures the amount of infrared radiation absorbed by the sample at different frequencies.[12]

  • Data Processing: The final IR spectrum is presented as a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

  • Sample Introduction: For a volatile compound like this compound, the sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection into the ion source.[13]

  • Ionization: In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺).[14] This high-energy process often leads to fragmentation of the molecular ion.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of ions versus their m/z ratio. The most abundant ion is called the base peak and is assigned a relative intensity of 100%.[14]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Introduce into Vacuum System Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical sample.

References

(R)-2-Methylpiperidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Methylpiperidine , a chiral heterocyclic amine, is a pivotal building block in modern medicinal chemistry and pharmaceutical development. Its stereospecific structure offers a valuable scaffold for the synthesis of complex molecular architectures with specific biological activities. This guide provides an in-depth overview of its chemical properties, spectroscopic profile, and applications, tailored for researchers and professionals in the field of drug discovery.

Core Chemical and Physical Properties

This compound, also known by its synonyms (-)-2-Methylpiperidine and (2R)-2-Methylpiperidine, is a colorless to light yellow liquid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and computational modeling.

PropertyValueSource
CAS Number 1722-95-8[1][2][3]
Molecular Formula C₆H₁₃N[1][2]
Molecular Weight 99.17 g/mol [2][3][4]
Appearance Colorless to Yellow Liquid[1][2]
Boiling Point 117-119 °C at 760 mmHg[2][5][6]
Density ~0.81 - 0.84 g/cm³[2][5][7][8]
Solubility in Water 49 g/L (25 °C)[1]
pKa 10.63 ± 0.10 (Predicted)[1][2][7]
Flash Point 10 °C (50 °F)[2][6][9]
Storage Temperature 2-8°C[1][2][7]

Molecular Structure and Stereochemistry

The defining feature of this compound is its chiral center at the second carbon of the piperidine ring, which dictates its three-dimensional orientation and subsequent interactions in biological systems. The "R" designation refers to the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Molecular Structure of this compound

Caption: 2D representation of the this compound structure.

Spectroscopic Analysis and Characterization

While specific, published spectra for the pure (R)-enantiomer are not always readily available, its spectroscopic profile can be predicted based on data from the racemic mixture and related piperidine analogs.[10] The following outlines standard experimental protocols for obtaining key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.

  • Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz for protons).

  • Expected ¹H NMR Features: The spectrum would show characteristic signals for the methyl group (a doublet), the methine proton at the chiral center, and complex multiplets for the methylene protons of the piperidine ring. The N-H proton would appear as a broad singlet.

  • Expected ¹³C NMR Features: Distinct signals would be observed for each of the six carbon atoms, with their chemical shifts influenced by their local electronic environment.[11]

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Expected Features: The spectrum would exhibit characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and N-H bending vibrations.[12]

Mass Spectrometry (MS):

  • Sample Preparation and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation. Electron Impact (EI) is a common ionization method.

  • Analysis: The resulting mass spectrum displays the molecular ion peak (M⁺) and a characteristic fragmentation pattern.

  • Expected Features: The molecular ion peak would be observed at an m/z corresponding to the molecular weight (99.17). A prominent fragment is often observed at m/z 84, corresponding to the loss of the methyl group.[5][13]

General Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR MS GC-MS Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Standard workflow for the spectroscopic characterization of a chemical compound.

Synthesis and Resolution

This compound is typically obtained through the resolution of a racemic mixture of 2-methylpiperidine. An efficient procedure for this resolution has been described, which is crucial for its application in asymmetric synthesis.[14] The resolved enantiomers serve as valuable starting materials for the synthesis of more complex chiral molecules, such as C₂-symmetric piperidines.[14] The piperidine ring itself can be synthesized through various methods, including the hydrogenation of pyridine derivatives.[15]

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[15][16] The introduction of a chiral center, as in this compound, allows for the fine-tuning of pharmacological activity and selectivity.

  • Chiral Building Block: this compound is a key intermediate in the synthesis of enantiomerically pure pharmaceutical agents. Its use ensures the desired stereochemistry in the final active pharmaceutical ingredient (API), which is critical for efficacy and safety.

  • CNS-Active Compounds: Substituted piperidines are prominent in drugs targeting the central nervous system.[16] The 2-methylpiperidine moiety has been explored in the development of antidepressants, specifically as a core component of dual 5-HT₁A receptor antagonists and serotonin reuptake inhibitors.[17]

  • Modulation of Physicochemical and Pharmacokinetic Properties: The incorporation of chiral piperidine scaffolds can enhance aqueous solubility, improve pharmacokinetic profiles, and increase biological activity and selectivity of drug candidates.[18]

  • Reactant for Diverse Syntheses: It serves as a reactant for creating a variety of complex molecules, including azepan-4-ones, corticotropin-releasing factor receptor type 1 antagonists, and gefitinib analogues with anti-tumor activity.[9]

The strategic use of this compound allows medicinal chemists to explore chemical space with high precision, leading to the discovery of novel therapeutics with improved potency and reduced off-target effects. Its continued importance as a chiral synthetic tool underscores its value in the ongoing quest for new and more effective medicines.

References

Commercial Availability and Sourcing of Enantiopure (R)-2-Methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, procurement, and quality control of enantiopure (R)-2-Methylpiperidine. This chiral building block is a crucial intermediate in the synthesis of various pharmaceutical agents and fine chemicals. This document outlines key suppliers, typical product specifications, and detailed experimental protocols for synthesis and enantiomeric purity analysis.

Commercial Suppliers and Product Specifications

Enantiopure this compound is available from a range of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The following table summarizes prominent suppliers and their typical product offerings. Pricing is subject to change and should be confirmed directly with the supplier.

SupplierProduct NameCAS NumberPurity/AssayAvailable Quantities
Sigma-Aldrich (Merck) This compound1722-95-8≥95%[1][2][3]Grams to Kilograms
Thermo Scientific Chemicals (Alfa Aesar) 2-Methylpiperidine, 98+%109-05-7 (racemate)Not specified for enantiopureMilliliters to Liters[4]
Chem-Impex 2-Methylpiperidine109-05-7 (racemate)≥99% (GC)[5]Inquire for details
A B Enterprises 2-METHYLPIPERIDINE1722-95-895%[6]Kilograms[6]
Various Suppliers on ChemicalBook 2-Methylpiperidine109-05-7 (racemate)99% to 99%+ HPLC[7]Kilograms[7]

It is crucial for researchers to obtain and review the Certificate of Analysis (CoA) for each batch to confirm the purity, enantiomeric excess (e.e.), and presence of any impurities.[1][2]

Experimental Protocols

Synthesis of Enantiopure this compound via Asymmetric Hydrogenation

A common method for producing enantiopure 2-alkyl piperidines is through the asymmetric hydrogenation of the corresponding pyridinium salts.[8] This method offers high enantioselectivity.

Materials:

  • N-benzyl-2-methylpyridinium bromide

  • Iridium catalyst (e.g., [Ir(cod)Cl]₂)

  • Chiral ligand (e.g., MeO-BoQPhos)

  • Hydrogen source (H₂ gas)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Reagents for debenzylation (e.g., α-chloroethyl chloroformate)

Procedure:

  • In a glovebox, a pressure reactor is charged with N-benzyl-2-methylpyridinium bromide, the iridium catalyst, and the chiral ligand in THF.

  • The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reaction mixture is stirred under hydrogen pressure at a specified temperature and pressure until the reaction is complete (monitored by TLC or GC).

  • The solvent is removed under reduced pressure.

  • The resulting N-benzyl-(R)-2-methylpiperidine is then debenzylated. A common method involves treatment with α-chloroethyl chloroformate followed by methanolysis.[8]

  • The crude this compound hydrochloride salt can be purified by recrystallization to enhance enantiomeric purity.[8]

  • The free base is obtained by treating the hydrochloride salt with a base (e.g., NaOH) and extracting with an organic solvent.

Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a standard and reliable technique for determining the enantiomeric purity of chiral compounds like this compound.[9]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD)[10]

Mobile Phase:

  • A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol like isopropanol or ethanol.[10]

  • For basic compounds like 2-methylpiperidine, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution.

Sample Preparation:

  • Prepare a standard solution of racemic 2-methylpiperidine in the mobile phase to determine the retention times of both the (R) and (S) enantiomers.

  • Prepare a solution of the this compound sample to be analyzed in the mobile phase.

HPLC Method:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to confirm the separation of the two enantiomers.

  • Inject the sample solution.

  • Monitor the elution of the enantiomers using the UV detector.

  • Integrate the peak areas of the (R) and (S) enantiomers.

Calculation of Enantiomeric Excess (e.e.): The enantiomeric excess is calculated using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Logical Workflow for Sourcing and Quality Control

The following diagram illustrates a logical workflow for researchers and drug development professionals to source and verify the quality of enantiopure this compound.

Sourcing and Quality Control Workflow Figure 1: Sourcing and QC Workflow for this compound A Identify Potential Suppliers B Request Quotations and Certificates of Analysis (CoA) A->B C Evaluate Supplier Information (Purity, e.e., Price, Lead Time) B->C D Select Supplier and Place Order C->D E Receive Material and Quarantine D->E F In-house Quality Control Testing E->F G Chiral HPLC for Enantiomeric Excess (e.e.) F->G Primary Test H Spectroscopic Analysis (NMR, IR) F->H Confirmatory I Compare Results with Supplier's CoA G->I H->I J Material Approved for Use I->J Results Match K Contact Supplier for Discrepancies I->K Discrepancy Found

Caption: Sourcing and QC Workflow for this compound

Signaling Pathways and Experimental Workflows

While this compound is a building block and not directly involved in signaling pathways, its derivatives are often designed to interact with specific biological targets. The experimental workflow for synthesizing a derivative and assessing its biological activity is outlined below.

Drug Development Workflow Figure 2: General Drug Development Workflow with this compound A Procure Enantiopure this compound B Chemical Synthesis of Derivative A->B C Purification and Characterization B->C D In Vitro Biological Screening C->D E Target Engagement Assays D->E F Cell-based Functional Assays D->F G Lead Compound Identification E->G F->G H Further Preclinical Development G->H

Caption: General Drug Development Workflow

References

Biological activity of (R)-2-Methylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of (R)-2-Methylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs and natural alkaloids.[1][2][3] Its conformational flexibility and ability to modulate key physicochemical properties like lipophilicity and hydrogen bonding potential make it a highly privileged structure for drug design.[3] The introduction of a methyl group at the 2-position, particularly with a specific stereochemistry as in this compound, imparts a defined three-dimensional structure that is critical for selective interaction with biological targets.[4] This guide provides a comprehensive overview of the diverse biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Key Biological Activities

This compound derivatives have demonstrated a wide spectrum of pharmacological effects, positioning them as promising leads for various therapeutic areas.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.[5][6] Derivatives of 2-methylpiperidine have been investigated as both agonists and antagonists at various nAChR subtypes, particularly the α7 and α4β2 subtypes, which are implicated in cognitive function and neurodegenerative diseases.[7]

  • Antagonist Activity: Certain piperidine-spirooxadiazole derivatives have been identified as α7 nAChR antagonists, with IC50 values in the low micromolar range.[8] Similarly, 1-[2-(4-alkyloxy-phenoxy-ethyl)]-1-methylpiperidinium iodides have been synthesized and shown to act as novel antagonists for α7 nAChRs.[7] The design of these antagonists often focuses on incorporating an aromatic ring with alkyl groups at the "para" position to enhance selectivity for the α7 subtype.[7]

  • Agonist Activity: The simple piperidine ring itself has been used to generate selective agonists for α7 nAChRs.[7] The evaluation of agonist activity is critical for understanding a compound's potential for treating conditions like schizophrenia, where nAChR dysfunction is implicated.[9]

Analgesic Activity

The piperidine moiety is an essential pharmacophore in many opioid analgesics, including morphine and fentanyl.[10][11] Consequently, derivatives of 2-methylpiperidine have been explored for their pain-relieving potential.

  • Studies have shown that various synthetic piperidine derivatives exhibit significant analgesic effects in animal models like the tail-flick and writhing tests.[10][12][13]

  • The mechanism often involves interaction with µ-opioid receptors, as the analgesic effect of some derivatives can be reversed by the opioid antagonist naloxone.[10] Structure-activity relationship (SAR) studies indicate that substitution at the para position of a phenyl ring attached to the piperidine nucleus can enhance analgesic potency.[13]

Serotonin Receptor and Transporter Activity

Derivatives incorporating the 2-methylpiperidine scaffold have shown potent dual activity as 5-HT1A receptor antagonists and serotonin reuptake inhibitors (SSRIs).[14] This dual-action profile is a key strategy in the development of novel antidepressants with potentially improved efficacy over traditional SSRIs.[14] The introduction of the 2-methyl substituent on the piperidine ring has been found to improve overall binding affinities and in vitro functional activity compared to desmethyl analogs.[14]

Anticancer and Cytotoxic Activity

Several studies have reported the cytotoxic effects of piperidine derivatives against various cancer cell lines.

  • Synthetic piperidine derivatives have demonstrated high cytotoxicity against melanoma and MCF7 (breast cancer) cell lines.[15]

  • Research suggests that compounds structurally similar to (2S,3S)-2-methylpiperidine-3-carboxylic acid may inhibit cell proliferation in human multiple myeloma cells.[4]

  • SAR studies have indicated that substitutions on an associated phenyl ring, such as a chloro group, can increase the cytotoxic activity of these compounds.[15]

Other Pharmacological Activities

Beyond the primary activities listed above, various piperidine derivatives have been screened for other potential therapeutic benefits, revealing:

  • Anti-inflammatory activity .[15]

  • Antioxidant activity .[15]

  • Antimicrobial activity against both Gram-positive and Gram-negative bacteria.[15]

Quantitative Biological Data

The following tables summarize the quantitative data for various piperidine derivatives, focusing on their receptor binding affinities and functional activities.

Table 1: 5-HT1A Receptor Antagonism and Serotonin Transporter (SERT) Inhibition Data derived from studies on 1-(1H-indol-4-yloxy)-3-(4-benzo[b]thiophen-2-ylpiperidinyl)propan-2-ols.

Compound IDStereochemistry5-HT1A Binding Affinity (Ki, nM)SERT Binding Affinity (Ki, nM)Reference
5(2R, 2'S, 4'S)969.8[14]
Other IsomersVariousData not specifiedData not specified[14]
Note: Compound 5 exhibited agonistic properties at the 5-HT1A receptor and inhibitory action at the serotonin transporter.[14]

Table 2: Histamine H3 Receptor (hH3R) Binding and Functional Antagonism Data for a representative series of 4-oxypiperidine ether analogs.

Compound IDhH3R Binding Affinity (Ki, nM)gpH3R Functional Antagonism (pA2)Reference
ADS022Not Reported7.42[16]
ADS024Not Reported7.57[16]
ADS025Not Reported6.89[16]
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 3: α7 nAChR Antagonist Activity Data for a series of piperidine-spirooxadiazole derivatives.

Compound SeriesIC50 Range (µM)Selectivity over α4β2 and α3β4Reference
A3.3 - 13.7Compound B10 showed selectivity[8]
B3.3 - 13.7Compound B10 showed selectivity[8]
Note: IC50 is the concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of novel this compound derivatives.

Radioligand Binding Assay (for Receptor Affinity)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[5]

Objective: To calculate the IC50 and Ki values of a test compound.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor (e.g., HEK-293 cells expressing nAChRs).[16][17]

  • Radiolabeled ligand (e.g., [125I]-Epibatidine for nAChRs).[17]

  • Test this compound derivative at various concentrations.

  • Incubation buffer.

  • Known non-specific binding agent (a high concentration of a known ligand).

  • Glass fiber filters (e.g., Whatman GF/B).[17]

  • Scintillation counter.

Procedure:

  • Incubation: Aliquots of the cell membrane preparation are incubated with the radioligand and increasing concentrations of the unlabeled test compound.[16]

  • Equilibration: The mixture is incubated to allow competitive binding to reach equilibrium.[16] Total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled ligand) tubes are also prepared.

  • Termination: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.[16][17]

  • Washing: Filters are washed quickly with ice-cold buffer to remove any unbound radioactivity.[16]

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.[16]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression.[5] The binding affinity (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.[5]

Two-Electrode Voltage Clamp (TEVC) Assay (for Functional Activity)

This electrophysiological technique measures the functional activity of a compound (agonist or antagonist) on ligand-gated ion channels expressed in Xenopus oocytes.[8]

Objective: To determine if a compound activates (agonist) or blocks (antagonist) the ion channel and to calculate its EC50 or IC50.

Materials:

  • Xenopus laevis oocytes.

  • cRNA of the target nAChR subunits.

  • Two-electrode voltage clamp setup.

  • Perfusion system.

  • Known agonist (e.g., Acetylcholine or Nicotine).[18]

  • Test this compound derivative.

Procedure:

  • Expression: Oocytes are injected with cRNA encoding the nAChR subunits of interest and incubated for several days to allow receptor expression on the cell surface.

  • Clamping: An oocyte is placed in the recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).[18]

  • Agonist Mode: Varying concentrations of the test compound are applied to the oocyte via the perfusion system, and the resulting inward currents are recorded.[18]

  • Antagonist Mode: A fixed concentration of a known agonist (typically the EC50 concentration) is applied to elicit a current. The oocyte is then pre-incubated with the test compound for a set time (e.g., 5 minutes) before co-application with the agonist. The inhibition of the agonist-induced current is measured.[18]

  • Data Analysis: Dose-response curves are generated by plotting the current amplitude against the compound concentration.[5] For agonists, the EC50 (concentration for 50% of maximal activation) is calculated. For antagonists, the IC50 (concentration for 50% inhibition) is calculated.[5][18]

Acetic Acid-Induced Writhing Test (for In Vivo Analgesic Activity)

This is a common in vivo model used to screen for analgesic properties of test compounds.[10]

Objective: To assess the peripheral analgesic effect of a test compound.

Materials:

  • Mice.

  • Test this compound derivative.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., Aspirin, Morphine).

  • 0.6% Acetic acid solution.

  • Syringes for administration.

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.

  • Compound Administration: Animals are divided into groups and administered the test compound, vehicle, or positive control, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), a noxious chemical stimulus (0.6% acetic acid) is injected intraperitoneally to induce a characteristic writhing response (stretching, abdominal constriction).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 20 minutes).

  • Data Analysis: The percentage of analgesic activity (or inhibition) is calculated for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

Visualizations: Pathways and Workflows

Signaling Pathway for nAChR Agonism

nAChR_Signaling cluster_membrane Cell Membrane nAChR Extracellular nAChR (Closed) Intracellular nAChR_Open Extracellular nAChR (Open) Intracellular nAChR->nAChR_Open Conformational Change Ions_in Na+ / Ca2+ Influx nAChR_Open:p2->Ions_in Channel Opens Agonist This compound Derivative (Agonist) Agonist->nAChR:p1 Binds Depolarization Membrane Depolarization Ions_in->Depolarization Response Cellular Response (e.g., Action Potential) Depolarization->Response

Caption: Agonist binding to nAChR induces channel opening and cellular response.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start: Prepare Reagents prep Prepare Receptor Membranes, Radioligand, and Test Compound Dilutions start->prep incubate Incubate Membranes with Radioligand and varying concentrations of Test Compound prep->incubate separate Rapid Vacuum Filtration (Separates Bound from Free Ligand) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Data Analysis: Plot Competition Curve, Calculate IC50 and Ki measure->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for determining compound binding affinity via radioligand assay.

Logical Relationship: In Vivo Analgesic Writhing Test

Writhing_Test_Logic cluster_groups Animal Groups Control Vehicle Control Admin Administer Treatment Control->Admin Test Test Compound Test->Admin Positive Positive Control (e.g., Morphine) Positive->Admin Wait Wait for Pre-treatment Period (e.g., 30 min) Admin->Wait Induce Induce Pain: Inject Acetic Acid (i.p.) Wait->Induce Observe Observe and Count Writhing Responses Induce->Observe Compare Compare Writhing Counts vs. Vehicle Control Observe->Compare Result Determine % Analgesic Inhibition Compare->Result

Caption: Logical flow of an in vivo writhing test for analgesic activity.

References

An In-depth Technical Guide to the Safe Handling of (R)-2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for (R)-2-Methylpiperidine (CAS No: 1722-95-8), also known as (R)-alpha-Pipecoline. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Chemical Identification and Properties

This compound is a chiral cyclic amine widely used as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] A clear understanding of its physical and chemical properties is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C6H13N[2][3]
Molecular Weight 99.17 g/mol [3][4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 118-119 °C at 753 mmHg[1][5]
Density 0.844 g/mL at 25 °C[1][5]
Flash Point 14.44 °C (58.0 °F)[6][4]
Refractive Index n20/D 1.445[5]
Storage Temperature 2-8 °C[2][6][4]
Solubility Soluble in water.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Source: GHS classification data compiled from multiple safety data sheets.[2][3]

The following pictograms are associated with this compound:

alt text
alt text
alt text

Signal Word: Danger [2][6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risk.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate PPE. The following diagram outlines the recommended PPE.

PPE_Workflow Figure 1: Recommended Personal Protective Equipment (PPE) cluster_ppe Required PPE cluster_workstation Workstation Requirements node_gloves Protective Gloves (e.g., Nitrile, Neoprene) node_eyewear Chemical Goggles or Safety Glasses with Face Shield node_gloves->node_eyewear node_clothing Wear Suitable Protective Clothing (Lab Coat) node_eyewear->node_clothing node_respirator Use NIOSH/MSHA Approved Respirator if exposure limits are exceeded node_clothing->node_respirator node_end Safe Handling Achieved node_respirator->node_end Final Check node_ventilation Ensure Good Ventilation (Fume Hood) node_safety_equipment Emergency Eyewash and Safety Shower in immediate vicinity node_ventilation->node_safety_equipment node_safety_equipment->node_gloves Step 2 node_start Before Handling this compound node_start->node_ventilation Step 1 Spill_Response_Workflow Figure 2: Accidental Release Response Protocol node_spill Spill of this compound Occurs node_evacuate Evacuate unnecessary personnel node_spill->node_evacuate node_ventilate Ensure adequate ventilation node_evacuate->node_ventilate node_ignition Eliminate all ignition sources node_ventilate->node_ignition node_ppe Wear appropriate PPE (See Figure 1) node_ignition->node_ppe node_contain Contain the spill with inert absorbent material (e.g., sand, silica gel) node_ppe->node_contain node_cleanup Use non-sparking tools to collect absorbed material into a suitable, closed container for disposal node_contain->node_cleanup node_dispose Dispose of waste according to local, regional, and national regulations node_cleanup->node_dispose node_decontaminate Decontaminate the spill area node_dispose->node_decontaminate node_report Report the incident node_decontaminate->node_report

References

The Natural Occurrence of 2-Methylpiperidine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 2-methylpiperidine alkaloids, compounds of significant interest due to their diverse biological activities. This document details their distribution in the plant and animal kingdoms, presents quantitative data, outlines experimental protocols for their analysis, and illustrates their biosynthetic pathway.

Natural Distribution and Abundance

2-Methylpiperidine and its derivatives are found in a variety of natural sources, ranging from coniferous trees to the venom of stinging insects. The following sections and tables summarize the known occurrences and quantitative data available in the scientific literature.

In the Plant Kingdom

While the piperidine alkaloid family is widespread in plants, the specific occurrence of 2-methylpiperidine is less frequently documented than other derivatives. Notable plant sources include certain species of Pinus and Aloe.

Table 1: Quantitative Data of 2-Methylpiperidine Alkaloids in Plants

Plant SpeciesFamilyPlant PartCompoundConcentrationCitation(s)
Aloe sabaeaAsphodelaceaeNot Specified2-Methylpiperidine3.66 mg/g[1]
Pinus sylvestris (Scots Pine)PinaceaeNeedles and BarkTotal Piperidine Alkaloids0.04% - 0.07% of fresh weight[2]

Note: In Pinus sylvestris, the primary piperidine alkaloid identified is euphococcinine. While 2-methylpiperidine is a likely precursor or minor component, specific quantitative data for it remains to be fully elucidated.

In the Animal Kingdom

A significant natural source of 2-methylpiperidine derivatives is the venom of the red imported fire ant, Solenopsis invicta. The venom is a complex mixture of 2-methyl-6-alkyl or alkenyl piperidines, which are responsible for the pain and pustule formation associated with their stings.

Table 2: Relative Abundance of 2-Methyl-6-alkyl/alkenyl Piperidine Alkaloids in Solenopsis invicta Venom

CompoundAbbreviationRelative Abundance (%)Citation(s)
2-methyl-6-(n-undecyl)piperidineC11Varies with colony age[3][4]
2-methyl-6-(n-tridecyl)piperidineC13~11[5]
2-methyl-6-(4-tridecenyl)piperidineC13:1~22[5]
2-methyl-6-(n-pentadecyl)piperidineC15~10[5]
2-methyl-6-(6-pentadecenyl)-piperidineC15:1~41[5]

Biosynthesis of 2-Methylpiperidine

The biosynthetic pathway of 2-methylpiperidine originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions to form the piperidine ring, followed by a final methylation step.

The key steps are:

  • Decarboxylation: L-lysine is decarboxylated by lysine decarboxylase to yield cadaverine.

  • Oxidative Deamination: Cadaverine undergoes oxidative deamination, catalyzed by a copper amine oxidase, to form 5-aminopentanal.

  • Cyclization: 5-aminopentanal spontaneously cyclizes to form the imine Δ¹-piperideine.

  • Reduction: Δ¹-piperideine is reduced to piperidine.

  • Methylation: The final step involves the C-methylation of the piperidine ring at the second position, catalyzed by a methyltransferase, to produce 2-methylpiperidine.[6]

Biosynthesis_of_2_Methylpiperidine Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Piperidine Piperidine Piperideine->Piperidine Reduction Methylpiperidine 2-Methylpiperidine Piperidine->Methylpiperidine Methyltransferase (e.g., MaMT1)

Biosynthetic pathway of 2-methylpiperidine from L-lysine.

Experimental Protocols

The isolation, identification, and quantification of 2-methylpiperidine alkaloids from natural sources typically involve extraction, chromatographic separation, and spectroscopic analysis. The following sections provide generalized methodologies based on established protocols for similar alkaloids.

General Extraction and Isolation Workflow

A general workflow for the extraction and isolation of 2-methylpiperidine alkaloids is depicted below. The choice of specific solvents and chromatographic conditions will depend on the natural source and the physicochemical properties of the target alkaloids.

Experimental_Workflow Start Natural Source Material (e.g., Plant tissue, Insect venom) Extraction Extraction (e.g., Soxhlet, Maceration, UAE) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Chromatographic Purification (e.g., Column Chromatography, Prep-HPLC) CrudeExtract->Purification Fractions Purified Fractions Purification->Fractions Analysis Structural Elucidation & Quantification (NMR, GC-MS, HPLC) Fractions->Analysis End Identified & Quantified Alkaloids Analysis->End

General workflow for extraction and analysis of 2-methylpiperidine alkaloids.
Methodology for Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 2-methylpiperidine.

  • Sample Preparation:

    • Extraction: Extract the finely ground plant material or venom with a suitable solvent (e.g., methanol, chloroform, or a mixture thereof) using methods such as sonication or Soxhlet extraction. For acidic alkaloids, an acid-base extraction can be employed to partition the alkaloids into an aqueous acidic phase, which is then basified and re-extracted with an organic solvent.

    • Derivatization (Optional but Recommended): To improve chromatographic peak shape and mass spectral fragmentation, alkaloids can be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Final Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Quantification:

    • Create a calibration curve using a certified reference standard of 2-methylpiperidine.

    • Identification is based on the retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

    • Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to the calibration curve.

Methodology for Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile or thermally labile piperidine alkaloids.

  • Sample Preparation:

    • Extraction: Similar to the GC-MS sample preparation, extract the alkaloids using an appropriate solvent.

    • Clean-up: Use Solid Phase Extraction (SPE) with a suitable sorbent (e.g., C18 or a cation exchange resin) to remove interfering compounds from the crude extract.

    • Final Preparation: Filter the extract through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (Typical):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).

    • Detector: A Diode Array Detector (DAD) or a Mass Spectrometer (LC-MS). For compounds lacking a strong chromophore like 2-methylpiperidine, derivatization with a UV-active tag or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is necessary for sensitive detection.

  • Quantification:

    • Generate a calibration curve using a certified reference standard of 2-methylpiperidine.

    • Quantify the analyte by comparing the peak area from the sample chromatogram to the calibration curve.

Conclusion

2-Methylpiperidine and its derivatives are naturally occurring alkaloids with a notable presence in both the plant and animal kingdoms. While quantitative data is available for some sources like Aloe sabaea and Solenopsis invicta venom, further research is needed to fully quantify their presence in other species, such as those of the Pinus genus. The biosynthetic pathway from L-lysine is well-established, with the final methylation step being a key area for further enzymatic characterization. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, identify, and quantify these compounds, paving the way for future discoveries in drug development and chemical ecology.

References

Methodological & Application

The Use of (R)-2-Methylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylpiperidine is a readily available chiral amine that holds significant potential as a versatile chiral auxiliary in asymmetric synthesis. Its rigid piperidine ring and the stereodefined methyl group at the C2 position can effectively bias the facial approach of electrophiles to a prochiral center, enabling the synthesis of enantiomerically enriched molecules. This document provides detailed application notes and protocols for the prospective use of this compound in diastereoselective alkylation and aldol reactions, key transformations in the synthesis of complex chiral molecules for pharmaceutical and academic research. While direct literature precedents for this compound as a chiral auxiliary are limited, the principles and protocols outlined herein are based on well-established methodologies for analogous chiral amide systems and serve as a comprehensive guide for its evaluation and application.

General Workflow

The use of this compound as a chiral auxiliary typically follows a three-step sequence:

  • Attachment of the Auxiliary: The chiral auxiliary is coupled with a prochiral carboxylic acid derivative to form a chiral N-acylpiperidine.

  • Diastereoselective Reaction: The N-acylpiperidine is converted to its enolate, which then reacts with an electrophile (e.g., an alkyl halide or an aldehyde) in a highly diastereoselective manner.

  • Cleavage of the Auxiliary: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched carboxylic acid, alcohol, or other functional group, and allowing for the recovery and recycling of the auxiliary.

G cluster_0 Workflow for this compound as a Chiral Auxiliary start Prochiral Carboxylic Acid Derivative step1 Step 1: Auxiliary Attachment (Acylation) start->step1 intermediate Chiral N-Acyl-(R)-2-methylpiperidine step1->intermediate step2 Step 2: Diastereoselective Reaction (e.g., Alkylation, Aldol Reaction) intermediate->step2 product_aux Diastereomerically Enriched Product step2->product_aux step3 Step 3: Auxiliary Cleavage product_aux->step3 final_product Enantiomerically Enriched Product step3->final_product recovered_aux This compound (Recovered) step3->recovered_aux

Caption: General workflow for the application of this compound as a chiral auxiliary.

Application 1: Diastereoselective Alkylation

The chiral amide derived from this compound can be used to direct the stereoselective alkylation of carboxylic acid derivatives. The methyl group on the piperidine ring is expected to effectively shield one face of the corresponding enolate, leading to a high degree of diastereoselectivity in the alkylation step.

Quantitative Data Summary (Representative)
EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Excess (de, %)
1Benzyl bromideLDATHF-7885>95
2Methyl iodideNaHMDSTHF-7892>98
3Allyl bromideLHMDSTHF-7888>95
4Isopropyl iodideLDATHF/HMPA-787590
Experimental Protocol: Diastereoselective Alkylation

Step 1: Synthesis of N-Propanoyl-(R)-2-methylpiperidine

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq.).

  • Slowly add propanoyl chloride (1.1 eq.) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-propanoyl-(R)-2-methylpiperidine.

Step 2: Diastereoselective Alkylation

  • To a solution of N-propanoyl-(R)-2-methylpiperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.2 eq. in THF) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.5 eq.) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 4-6 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric excess of the crude product by ¹H NMR or GC analysis. Purify by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • To a solution of the purified alkylated product (1.0 eq.) in a mixture of THF and water (3:1), add lithium hydroxide (4.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Make the aqueous layer basic (pH > 10) with 1 M NaOH and extract with ethyl acetate to isolate the chiral carboxylic acid.

  • The recovered this compound can be purified by distillation.

G cluster_1 Proposed Mechanism for Diastereoselective Alkylation enolate Chelated (Z)-Enolate ts Transition State enolate->ts product Alkylated Product ts->product

Caption: Proposed transition state for diastereoselective alkylation.

Application 2: Diastereoselective Aldol Reaction

The chiral N-acylpiperidine derived from this compound can also be employed in stereoselective aldol reactions. The formation of a rigid, chelated enolate allows for excellent facial selectivity in the reaction with an aldehyde, leading to the formation of syn- or anti-aldol products with high diastereoselectivity.

Quantitative Data Summary (Representative)
EntryAldehydeLewis AcidBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1BenzaldehydeTiCl₄DIPEADCM-7882>98:2
2IsobutyraldehydeBu₂BOTfDIPEADCM-7888>95:5
3AcetaldehydeSn(OTf)₂N-EthylpiperidineDCM-7879>90:10
4CinnamaldehydeMgBr₂Et₃NEt₂O-78755:95
Experimental Protocol: Diastereoselective Aldol Reaction

Step 1: Synthesis of N-Propanoyl-(R)-2-methylpiperidine (as described in the alkylation protocol)

Step 2: Diastereoselective Aldol Reaction (Titanium Enolate)

  • To a solution of N-propanoyl-(R)-2-methylpiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add titanium(IV) chloride (1.1 eq.) dropwise.

  • Stir the mixture for 5 minutes, then add N,N-diisopropylethylamine (DIPEA) (1.2 eq.) dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add the aldehyde (e.g., benzaldehyde, 1.2 eq.) dropwise.

  • Continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with a half-saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR analysis. Purify by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary to the β-Hydroxy Acid

  • To a solution of the purified aldol adduct (1.0 eq.) in a 2:1 mixture of THF and 30% aqueous hydrogen peroxide at 0 °C, add a solution of lithium hydroxide (2.0 eq.) in water.

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the layers and extract the aqueous layer with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate to isolate the β-hydroxy acid.

G cluster_2 Experimental Workflow for Aldol Reaction start N-Acyl-(R)-2-methylpiperidine step1 Enolate Formation (e.g., TiCl4, DIPEA) start->step1 intermediate Titanium Enolate step1->intermediate step2 Reaction with Aldehyde intermediate->step2 product_aux Diastereomerically Enriched Aldol Adduct step2->product_aux step3 Auxiliary Cleavage (e.g., LiOH, H2O2) product_aux->step3 final_product Enantiomerically Enriched β-Hydroxy Acid step3->final_product

Caption: Experimental workflow for the diastereoselective aldol reaction.

Conclusion

This compound presents a promising and cost-effective chiral auxiliary for asymmetric synthesis. The protocols and data presented in this document, while based on representative examples, provide a solid foundation for researchers to explore its potential in diastereoselective alkylation, aldol reactions, and other asymmetric transformations. The straightforward attachment and cleavage procedures, coupled with the potential for high stereocontrol, make this compound an attractive tool for the synthesis of complex chiral molecules in both academic and industrial settings. Further investigation is warranted to fully elucidate its scope and limitations.

Application of (R)-2-Methylpiperidine in the Total Synthesis of Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Methylpiperidine and its enantiomer are valuable chiral building blocks in the asymmetric synthesis of natural products, particularly piperidine alkaloids. The inherent chirality of the 2-methylpiperidine scaffold allows for the stereocontrolled construction of more complex molecules, influencing the stereochemical outcome of synthetic transformations. This application note details the use of enantiomerically pure N-Boc-2-methylpiperidine derivatives in the total synthesis of the piperidine alkaloids (+)-lupetidine and (-)-epidihydropinidine, showcasing its role as a foundational chiral precursor.

Application in Natural Product Synthesis

The utility of enantiopure 2-methylpiperidine is exemplified in the synthesis of biologically active 2,6-disubstituted piperidine alkaloids. These natural products exhibit a range of biological activities, making their efficient and stereoselective synthesis a significant goal for medicinal chemists and drug development professionals. The strategy described herein employs a catalytic dynamic resolution of N-Boc-2-lithiopiperidine, followed by diastereoselective alkylation to furnish the target natural products.

Total Synthesis of (+)-Lupetidine and (-)-Epidihydropinidine

The total syntheses of (+)-lupetidine and (-)-epidihydropinidine have been achieved through a concise and highly stereoselective route starting from the corresponding enantiomers of N-Boc-2-methylpiperidine. This approach highlights the utility of (R)- and (S)-2-methylpiperidine as versatile chiral synthons.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of the target natural products.

Table 1: Synthesis of trans-N-Boc-(+)-lupetidine

StepReactionStarting MaterialProductYield (%)Diastereomeric Ratio (dr)
1Lithiation and Methylation(S)-N-Boc-2-methylpiperidinetrans-N-Boc-(+)-lupetidine96>95:5

Table 2: Synthesis of (-)-Epidihydropinidine Precursor

StepReactionStarting MaterialProductYield (%)Diastereomeric Ratio (dr)
1Lithiation and Propargylation(S)-N-Boc-2-methylpiperidineN-Boc-2-methyl-6-(prop-2-yn-1-yl)piperidine8590:10
2HydrogenationN-Boc-2-methyl-6-(prop-2-yn-1-yl)piperidinetrans-N-Boc-(-)-epidihydropinidine99>95:5

Experimental Protocols

The following protocols are adapted from the work of Coldham and coworkers, detailing the key steps in the synthesis of (+)-lupetidine and (-)-epidihydropinidine.[1]

Protocol 1: Synthesis of trans-N-Boc-(+)-lupetidine (trans-11)

This protocol describes the diastereoselective methylation of (S)-N-Boc-2-methylpiperidine.

Materials:

  • (S)-N-Boc-2-methylpiperidine (S-9)

  • s-BuLi (sec-Butyllithium)

  • (-)-Sparteine

  • Dimethyl sulfate

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (S)-N-Boc-2-methylpiperidine (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous Et₂O at -78 °C, add s-BuLi (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 5 hours.

  • Add dimethyl sulfate (1.5 eq) and continue stirring at -78 °C for an additional 1 hour.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and separate the aqueous and organic layers.

  • Extract the aqueous layer with Et₂O.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford trans-N-Boc-(+)-lupetidine.

Protocol 2: N-Boc Deprotection for the Synthesis of (+)-Lupetidine (12)

This protocol outlines the final deprotection step to yield the natural product.

Materials:

  • trans-N-Boc-(+)-lupetidine (trans-11)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • 20% aqueous sodium hydroxide (NaOH)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve trans-N-Boc-(+)-lupetidine (1.0 eq) in CH₂Cl₂ and cool to 0 °C under an argon atmosphere.

  • Add trifluoroacetic acid (TFA) dropwise to the solution.

  • Stir the mixture at 0 °C for 5 hours.

  • Concentrate the reaction mixture in vacuo to obtain the trifluoroacetate salt.

  • Basify the salt to a pH of 10-12 with 20% aqueous NaOH.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (+)-lupetidine.

Visualizations

The following diagrams illustrate the synthetic pathways for (+)-lupetidine and (-)-epidihydropinidine.

total_synthesis_lupetidine cluster_lupetidine Synthesis of (+)-Lupetidine start_l (S)-N-Boc-2-methylpiperidine intermediate_l trans-N-Boc-(+)-lupetidine start_l->intermediate_l 1. s-BuLi, (-)-sparteine 2. Me₂SO₄ product_l (+)-Lupetidine intermediate_l->product_l TFA, CH₂Cl₂

Figure 1: Synthetic pathway for (+)-lupetidine.

total_synthesis_epidihydropinidine cluster_epidihydropinidine Synthesis of (-)-Epidihydropinidine start_e (S)-N-Boc-2-methylpiperidine intermediate_e1 N-Boc-2-methyl-6-(prop-2-yn-1-yl)piperidine start_e->intermediate_e1 1. s-BuLi, (-)-sparteine 2. Propargyl bromide intermediate_e2 trans-N-Boc-(-)-epidihydropinidine intermediate_e1->intermediate_e2 H₂, Pd/C product_e (-)-Epidihydropinidine intermediate_e2->product_e TFA, CH₂Cl₂

Figure 2: Synthetic pathway for (-)-epidihydropinidine.

References

Protocol for N-alkylation of (R)-2-Methylpiperidine: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of (R)-2-methylpiperidine, a chiral synthetic building block of significant interest in medicinal chemistry. The strategic introduction of alkyl groups onto the nitrogen atom of the piperidine ring is a critical step in the synthesis of a wide array of pharmacologically active compounds. The presence of the methyl group at the C2 position introduces steric hindrance, which influences the choice of alkylation strategy. Two primary and robust methods are presented herein: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination .

Introduction

This compound is a valuable chiral scaffold found in numerous natural products and synthetic pharmaceuticals. The nitrogen atom of the piperidine ring serves as a key handle for molecular modification, allowing for the modulation of physicochemical properties such as basicity, lipophilicity, and pharmacological activity. The N-alkylation of this secondary amine is a fundamental transformation in the diversification of this scaffold.

The choice between direct alkylation and reductive amination is dictated by several factors, including the nature of the desired alkyl substituent, the reactivity of the alkylating agent, and the desired reaction conditions. Direct alkylation is a straightforward approach involving the reaction with an alkyl halide in the presence of a base.[1] However, this method can sometimes be complicated by over-alkylation, leading to the formation of quaternary ammonium salts.[2] Reductive amination offers a milder and often more selective alternative, proceeding through the in situ formation and reduction of an iminium ion intermediate.[3][4]

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct N-alkylation of this compound using an alkyl halide and a base. The selection of a suitable base and control of reaction conditions are crucial to favor mono-alkylation and minimize the formation of byproducts.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base: Anhydrous potassium carbonate (K₂CO₃), powdered, or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent (e.g., MeCN or DMF, to make a 0.1 to 0.5 M solution).

  • Add the base. If using anhydrous potassium carbonate, add 2.0 equivalents. If using DIPEA, add 1.5 equivalents.

  • Stir the mixture at room temperature for 15-30 minutes to ensure proper mixing.

  • Slowly add the alkyl halide (1.1 equivalents) to the stirred suspension. For highly reactive alkyl halides, dropwise addition or the use of a syringe pump is recommended to maintain a low concentration of the alkylating agent and minimize over-alkylation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight, depending on the reactivity of the alkyl halide and the steric hindrance of the reactants. Gentle heating (e.g., 40-60 °C) may be required for less reactive alkyl halides.

  • Upon completion, cool the reaction mixture to room temperature.

  • If potassium carbonate was used, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.

Quantitative Data for Direct N-Alkylation
EntryAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃MeCNRT24~70-80
2Ethyl BromideK₂CO₃DMF5012~65-75
3Benzyl BromideDIPEAMeCNRT8~80-90
4n-Butyl BromideK₂CO₃DMF6018~60-70

Note: Yields are estimates based on general procedures for N-alkylation of piperidines and may vary for this compound.

Direct_N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A This compound + Anhydrous Solvent B Add Base (K₂CO₃ or DIPEA) A->B C Slowly Add Alkyl Halide B->C D Monitor Reaction (TLC/LC-MS) C->D E Aqueous Work-up D->E F Purification (Column Chromatography) E->F G N-Alkylated Product F->G

Caption: Workflow for Direct N-Alkylation of this compound.

Method 2: N-Alkylation via Reductive Amination

This protocol details a milder and often more selective method for the N-alkylation of this compound using a carbonyl compound (aldehyde or ketone) and a reducing agent. Sodium triacetoxyborohydride is a particularly effective reagent for this transformation as it is selective for the reduction of the intermediate iminium ion over the carbonyl starting material.[5]

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone, cyclohexanone)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Optional: Acetic acid (as a catalyst for less reactive carbonyls)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) to the anhydrous solvent (e.g., DCM).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. For less reactive ketones, a catalytic amount of acetic acid (0.1 equivalents) can be added.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. The reaction is typically exothermic, and for larger scale reactions, portion-wise addition may be necessary to control the temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.

Quantitative Data for Reductive Amination

The following table provides representative data for the reductive amination of piperidine derivatives. The steric hindrance of the 2-methyl group in this compound might necessitate longer reaction times or slightly elevated temperatures for hindered carbonyl compounds.

EntryCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCMRT4>90
2AcetoneNaBH(OAc)₃DCERT12~80-85
3CyclohexanoneNaBH(OAc)₃DCMRT8~85-90
4IsobutyraldehydeNaBH(OAc)₃DCERT6~80-85

Note: Yields are estimates based on general procedures for reductive amination of piperidines and may vary for this compound.

Reductive_Amination_Workflow cluster_prep Iminium Ion Formation cluster_reaction Reduction cluster_workup Work-up & Purification A This compound + Carbonyl Compound + Anhydrous Solvent B Stir at RT A->B C Add NaBH(OAc)₃ B->C D Monitor Reaction (TLC/LC-MS) C->D E Aqueous Work-up D->E F Purification (Column Chromatography) E->F G N-Alkylated Product F->G

References

Application Notes and Protocols: (R)-2-Methylpiperidine as a Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylpiperidine is a valuable chiral building block in the synthesis of complex pharmaceutical ingredients. The piperidine scaffold is a prevalent motif in numerous approved drugs, valued for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] The introduction of a methyl group at the 2-position in a specific stereochemical orientation ((R)-configuration) allows for precise control over the three-dimensional structure of the final active pharmaceutical ingredient (API), which is often crucial for its efficacy and selectivity.

These application notes provide an overview of the utility of this compound and related chiral amines in the synthesis of pharmaceutical ingredients, with a focus on the recently approved drug Mavacamten. Detailed experimental protocols, quantitative data, and visualizations are presented to guide researchers in the application of this versatile chiral precursor.

Key Applications in Pharmaceutical Synthesis

The chiral 2-methylpiperidine moiety is incorporated into drug candidates to enhance their binding affinity to biological targets, modulate their physicochemical properties, and improve their pharmacokinetic profiles. While direct incorporation of this compound is one application, its structural motif is also found in other chiral starting materials used in API synthesis.

A prominent example is the synthesis of Mavacamten , a first-in-class cardiac myosin inhibitor approved for the treatment of obstructive hypertrophic cardiomyopathy (oHCM).[3][4][5] The synthesis of Mavacamten utilizes (S)-α-methylbenzylamine, a chiral amine that shares the key structural feature of a methyl-substituted chiral carbon adjacent to the nitrogen atom with this compound. The synthesis of Mavacamten serves as an excellent case study to illustrate the application of such chiral amines in modern drug development.

Synthesis of Mavacamten: A Case Study

The synthesis of Mavacamten involves the key step of coupling a chiral amine with a pyrimidine derivative.[6] The following scheme outlines the synthetic route to Mavacamten, highlighting the introduction of the chiral fragment.

Experimental Protocol: Synthesis of Mavacamten

Step 1: Synthesis of Isopropylurea

To a stirred solution of isopropylamine (1.0 equiv) in dichloromethane (CH₂Cl₂) under an inert atmosphere at 0 °C, trimethylsilyl isocyanate (1.0 equiv) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. After cooling back to 0 °C, methanol (MeOH) is added dropwise. The solution is stirred for 2 hours at room temperature and then concentrated under reduced pressure. The crude product is recrystallized from a mixture of methanol and diethyl ether (1:20) to yield isopropylurea.[6]

Step 2: Synthesis of 1-Isopropyl barbituric acid

To a stirred solution of isopropylurea (1.0 equiv) in methanol, dimethyl malonate (1.05 equiv) and sodium methoxide (2.5 equiv) are added. The resulting mixture is stirred overnight at 65 °C.[6]

Step 3: Synthesis of 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione

This intermediate is synthesized from 1-isopropyl barbituric acid through a chlorination reaction.

Step 4: Synthesis of (S)-3-Isopropyl-6-(((S)-1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione (Mavacamten)

To a solution of 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione (1.0 equiv) in 1,4-dioxane, (S)-α-methylbenzylamine (2.2 equiv) is added. The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with 1N HCl and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by chromatography to yield Mavacamten.[6]

Quantitative Data for Mavacamten Synthesis
StepProductStarting MaterialsReagents & ConditionsYield (%)
1IsopropylureaIsopropylamine, Trimethylsilyl isocyanateCH₂Cl₂, MeOH, 0 °C to RT58%[6]
21-Isopropyl barbituric acidIsopropylurea, Dimethyl malonateSodium methoxide, MeOH, 65 °C50%[6]
4Mavacamten6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione, (S)-α-methylbenzylamine1,4-dioxane, 80 °C, 24h-

Note: The yield for the final step was not explicitly provided in the cited source.

Mechanism of Action of Mavacamten: A Signaling Pathway Perspective

Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin.[7][8] In hypertrophic cardiomyopathy (HCM), there is an excess of myosin-actin cross-bridges, leading to hypercontractility, impaired relaxation, and increased energy consumption by the heart muscle.[9][10] Mavacamten modulates the number of myosin heads that can enter the "on-actin" (power-generating) state, thereby reducing the probability of force-producing cross-bridge formation.[7][8] This shifts the myosin population towards an energy-sparing, "off-actin" state.[7][8]

The following diagram illustrates the mechanism of action of Mavacamten at the level of the cardiac sarcomere.

Mavacamten_Mechanism_of_Action cluster_Sarcomere Cardiac Sarcomere Myosin_Off Myosin (Super-Relaxed 'Off' State) Myosin_On Myosin (Active 'On' State) Myosin_Off->Myosin_On Activation Cross_Bridge Myosin-Actin Cross-Bridge (Contraction) Myosin_On->Cross_Bridge Binds HCM Hypertrophic Cardiomyopathy (HCM) (Excess Cross-Bridges) Myosin_On->HCM Causes Actin Actin Filament Cross_Bridge->Myosin_Off Release & Relaxation Mavacamten Mavacamten Mavacamten->Myosin_On Inhibits Transition to 'On' State

Caption: Mechanism of action of Mavacamten in the cardiac sarcomere.

Experimental Workflow: Synthesis of Mavacamten

The following diagram outlines the key steps in the synthesis of Mavacamten, providing a clear visual representation of the experimental workflow.

Mavacamten_Synthesis_Workflow cluster_StartingMaterials Starting Materials cluster_Intermediates Intermediates cluster_FinalProduct Final Product SM1 Isopropylamine INT1 Isopropylurea SM1->INT1 SM2 Trimethylsilyl isocyanate SM2->INT1 SM3 Dimethyl malonate INT2 1-Isopropyl barbituric acid SM3->INT2 SM4 (S)-α-methylbenzylamine FP Mavacamten SM4->FP INT1->INT2 INT3 6-chloro-3-isopropyl- pyrimidine-2,4(1H,3H)-dione INT2->INT3 INT3->FP

Caption: Synthetic workflow for the preparation of Mavacamten.

Conclusion

This compound and structurally related chiral amines are indispensable precursors in the synthesis of modern pharmaceuticals. The case study of Mavacamten demonstrates how the incorporation of a simple chiral amine can lead to a highly specific and effective therapeutic agent. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel drug candidates, highlighting the importance of stereochemistry in drug development. The continued exploration of chiral building blocks like this compound will undoubtedly contribute to the discovery of new and improved medicines.

References

Application Notes and Protocols for Rhodium-Catalyzed Asymmetric Synthesis of Polysubstituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. Its prevalence underscores the critical importance of efficient and stereocontrolled synthetic methods for accessing polysubstituted piperidine derivatives. Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool for the enantioselective synthesis of these valuable compounds, offering high levels of stereocontrol and functional group tolerance.

This document provides detailed application notes and experimental protocols for key rhodium-catalyzed methodologies in the asymmetric synthesis of polysubstituted piperidines. These methods include the asymmetric reductive transamination of pyridinium salts, the asymmetric reductive Heck reaction, and the [2+2+2] cycloaddition.

Asymmetric Reductive Transamination of Pyridinium Salts

This method provides a rapid and efficient route to a variety of chiral piperidines and fluoropiperidines from readily available pyridinium salts. The key to this transformation is the use of a chiral primary amine, which induces chirality during a rhodium-catalyzed transfer hydrogenation, leading to a transamination of the pyridinium nitrogen.[1][2] This approach is notable for its operational simplicity, broad substrate scope, and high diastereo- and enantioselectivity.[2][3][4]

Quantitative Data
EntryPyridinium Salt SubstituentChiral AmineProductYield (%)d.r.ee (%)
12-Phenyl(R)-1-Phenylethylamine(2R,6S)-2-Phenyl-6-methylpiperidine85>99:1>99
22-(4-Fluorophenyl)(R)-1-Phenylethylamine(2R,6S)-2-(4-Fluorophenyl)-6-methylpiperidine82>99:1>99
32-(4-Methoxyphenyl)(R)-1-Phenylethylamine(2R,6S)-2-(4-Methoxyphenyl)-6-methylpiperidine88>99:1>99
42-Methyl(S)-1-Phenylethylamine(2S,6S)-2,6-Dimethylpiperidine75>99:198
53-Fluoro-2-phenyl(R)-1-Phenylethylamine(2R,3R,6S)-3-Fluoro-2-phenyl-6-methylpiperidine76>99:1>99
Experimental Protocol

General Procedure for Asymmetric Reductive Transamination: [3][4]

  • To a reaction vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), the chiral primary amine (e.g., (R)- or (S)-1-phenylethylamine, 5.0 mmol, 10 equiv), and [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%).

  • Add a mixture of dichloromethane (DCM) and water (15:1, 4.0 mL).

  • To the resulting mixture, add formic acid (12.0 mmol, 24 equiv).

  • Seal the vial and stir the reaction mixture at 40 °C for 22 hours in air.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired polysubstituted piperidine.

Reaction Workflow

sub Pyridinium Salt + Chiral Amine reaction Stir at 40 °C, 22h sub->reaction 1. cat [Cp*RhCl2]2 cat->reaction 2. reagents HCOOH, DCM/H2O reagents->reaction 3. workup Quench (NaHCO3), Extraction (DCM) reaction->workup 4. purification Column Chromatography workup->purification 5. product Polysubstituted Piperidine purification->product 6.

Caption: General experimental workflow for asymmetric reductive transamination.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This methodology provides access to enantioenriched 3-substituted piperidines through a three-step process commencing from pyridine.[5][6] The key step is a highly regio- and enantioselective rhodium-catalyzed carbometalation of a dihydropyridine intermediate with an arylboronic acid.[7][8]

Quantitative Data
EntryArylboronic AcidLigandProductYield (%)ee (%)
1Phenylboronic acid(S)-SEGPHOS3-Phenyl-1-(phenoxycarbonyl)-1,2,3,6-tetrahydropyridine8196
24-Tolylboronic acid(S)-SEGPHOS3-(4-Tolyl)-1-(phenoxycarbonyl)-1,2,3,6-tetrahydropyridine8595
34-Fluorophenylboronic acid(S)-SEGPHOS3-(4-Fluorophenyl)-1-(phenoxycarbonyl)-1,2,3,6-tetrahydropyridine7897
43-Thienylboronic acid(S)-SEGPHOS3-(3-Thienyl)-1-(phenoxycarbonyl)-1,2,3,6-tetrahydropyridine7594
5Vinylboronic acid pinacol ester(S)-SEGPHOS3-Vinyl-1-(phenoxycarbonyl)-1,2,3,6-tetrahydropyridine6592
Experimental Protocol

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

  • To a solution of pyridine in THF, add phenyl chloroformate at 0 °C.

  • Stir the reaction for 1 hour, then add NaBH₄ portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Purify the crude product by column chromatography.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [7]

  • In a glovebox, to a vial add [Rh(cod)(OH)]₂ (0.01 mmol, 2 mol%), (S)-SEGPHOS (0.022 mmol, 4.4 mol%), and the arylboronic acid (0.6 mmol, 1.2 equiv).

  • Add a solution of phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1.0 equiv) in a 1:1:1 mixture of THF:Toluene:H₂O (1.5 mL).

  • Add aqueous CsOH (1.0 M, 1.0 mmol, 2.0 equiv).

  • Seal the vial and stir the mixture at 70 °C for 16 hours.

  • Cool the reaction, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the 3-substituted tetrahydropyridine.

Step 3: Reduction to 3-Substituted Piperidine

  • To a solution of the 3-substituted tetrahydropyridine in methanol, add Pd/C (10 mol%).

  • Hydrogenate the mixture under an H₂ atmosphere (balloon) for 12 hours.

  • Filter the reaction through Celite and concentrate the filtrate to obtain the desired 3-substituted piperidine.

Catalytic Cycle

Rh_OH [Rh(I)-OH] Rh_Ar [Rh(I)-Ar] Rh_OH->Rh_Ar Transmetalation Coordination Dihydropyridine Coordination Rh_Ar->Coordination Insertion Migratory Insertion Coordination->Insertion Protonolysis Protonolysis (H2O) Insertion->Protonolysis Protonolysis->Rh_OH Product 3-Aryl-tetrahydropyridine Protonolysis->Product Arylboronic_acid ArB(OH)2 Arylboronic_acid->Rh_OH Base Base Base->Rh_OH

Caption: Proposed catalytic cycle for the Rh-catalyzed reductive Heck reaction.

Rhodium-Catalyzed [2+2+2] Cycloaddition

This method provides a route to highly substituted piperidine scaffolds through an enantioselective rhodium(I)-catalyzed [2+2+2] cycloaddition of an alkyne, an alkene, and an isocyanate, employing a cleavable tether.[9] The resulting vinylogous amide can be further reduced with high diastereoselectivity to afford polysubstituted piperidinols.[1]

Quantitative Data
EntryAlkyne Substituent (R)LigandYield (%)ee (%)
1PhenylCKphos7794
24-MethoxyphenylCKphos8095
34-ChlorophenylCKphos7593
4CyclohexylCKphos6892
5n-ButylCKphos7291
Experimental Protocol

General Procedure for Rhodium-Catalyzed [2+2+2] Cycloaddition: [1]

  • In a glovebox, to a solution of [Rh(C₂H₄)₂Cl]₂ (0.005 mmol, 2.5 mol%) and the chiral phosphoramidite ligand (e.g., CKphos, 0.011 mmol, 5.5 mol%) in 1,2-dichloroethane (DCE), add the alkyne (0.2 mmol, 1.0 equiv).

  • Stir the mixture for 10 minutes at room temperature.

  • Add a solution of the oxygen-linked alkenyl isocyanate (0.24 mmol, 1.2 equiv) in DCE.

  • Stir the reaction at 60 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Subsequent Reduction and Cleavage:

  • The resulting vinylogous amide can be reduced using Pd/C and H₂ to set an adjacent stereocenter with high diastereoselectivity.

  • Cleavage of the tether is achieved through reductive amination (e.g., NaCNBH₃, MeOH/AcOH) to yield the final N-methylpiperidinol product.[1]

Experimental Workflow

start Alkyne + Alkenyl Isocyanate cycloaddition [2+2+2] Cycloaddition 60 °C, 12h start->cycloaddition catalyst [Rh(C2H4)2Cl]2 + Chiral Ligand catalyst->cycloaddition intermediate Vinylogous Amide cycloaddition->intermediate reduction Hydrogenation (Pd/C, H2) intermediate->reduction cleavage Reductive Amination (NaCNBH3) reduction->cleavage product Polysubstituted Piperidinol cleavage->product

Caption: Workflow for the synthesis of piperidinols via [2+2+2] cycloaddition.

Supplementary Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

While the focus of this document is on rhodium catalysis, iridium catalysts have also proven highly effective for the asymmetric hydrogenation of pyridinium salts to afford chiral piperidines with excellent enantioselectivity.[8]

Quantitative Data
EntryPyridinium Salt SubstituentLigandYield (%)ee (%)
12-Phenyl(R)-SYNPHOS9592
22-(4-Tolyl)(R)-SYNPHOS9391
32-(2-Naphthyl)(R)-SYNPHOS9694
42-Propyl(R)-SYNPHOS8588
Experimental Protocol

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation: [8]

  • In a nitrogen-filled glovebox, prepare a catalyst solution by stirring a mixture of [{Ir(cod)Cl}₂] (0.0025 mmol, 1 mol%) and (R)-SYNPHOS (0.0055 mmol, 2.2 mol%) in a 1:1 mixture of toluene/DCM (1.0 mL) at room temperature for 30 minutes.

  • Transfer this solution via syringe to a stainless-steel autoclave containing the N-benzylpyridinium bromide substrate (0.25 mmol).

  • Pressurize the autoclave with H₂ (600 psi) and stir the reaction at 28 °C for 20-24 hours.

  • After carefully releasing the hydrogen pressure, add a saturated aqueous solution of Na₂CO₃ and stir for 15-30 minutes.

  • Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

References

Application Notes and Protocols for the Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-substituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The stereochemistry at the C2 position is often crucial for biological activity, making the development of efficient and highly stereoselective synthetic methods a significant area of research. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of these important heterocycles, offering a green and often complementary alternative to traditional metal-based catalysis.

This document provides detailed application notes and experimental protocols for two highly effective organocatalytic methods for the asymmetric synthesis of 2-substituted piperidines: a biomimetic L-proline-catalyzed reaction and a diphenylprolinol silyl ether-catalyzed intramolecular aza-Michael addition.

Method 1: Biomimetic L-Proline-Catalyzed Synthesis of (+)-Pelletierine Analogues

This method, developed by Bella and coworkers, provides a direct and protecting-group-free approach to 2-substituted piperidines through a biomimetic Mannich-type reaction between cyclic imines and ketones, catalyzed by the simple amino acid L-proline.[1] This approach is particularly attractive for its operational simplicity and the use of an inexpensive and readily available catalyst.

Reaction Principle

The reaction proceeds via the formation of a chiral enamine from the ketone and L-proline. This enamine then attacks the electrophilic cyclic imine in a stereocontrolled manner, directed by the chiral catalyst. Subsequent hydrolysis releases the 2-substituted piperidine product and regenerates the catalyst.

reaction_mechanism_1 cluster_reactants Reactants cluster_intermediates Catalytic Cycle cluster_products Products ketone Ketone enamine Chiral Enamine ketone->enamine + L-Proline imine Δ¹-Piperideine transition_state Diastereomeric Transition State proline L-Proline enamine->transition_state + Δ¹-Piperideine iminium_adduct Iminium Adduct transition_state->iminium_adduct product 2-Substituted Piperidine iminium_adduct->product Hydrolysis catalyst_regen L-Proline (regenerated) iminium_adduct->catalyst_regen Release reaction_mechanism_2 cluster_reactants Reactants cluster_intermediates Catalytic Cycle cluster_products Products substrate N-Cbz-amino enal iminium Chiral Iminium Ion substrate->iminium + Catalyst catalyst Diphenylprolinol silyl ether cyclization Intramolecular Aza-Michael Addition iminium->cyclization LUMO Activation enamine_intermediate Enamine Intermediate cyclization->enamine_intermediate product 2-Substituted Piperidine enamine_intermediate->product Hydrolysis catalyst_regen Catalyst (regenerated) enamine_intermediate->catalyst_regen Release

References

Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral piperidine compounds, a critical structural motif in numerous pharmaceuticals and natural products. The following sections outline four distinct and powerful strategies for achieving high enantioselectivity in piperidine synthesis: Organocatalytic Asymmetric Mannich Reaction, Rhodium-Catalyzed Asymmetric Arylation, Chemoenzymatic Desymmetrization, and Copper-Catalyzed Asymmetric Borylation. Each section includes a summary of quantitative data, a detailed experimental protocol, and a workflow diagram. Additionally, signaling pathway diagrams for relevant bioactive piperidine compounds are provided.

Organocatalytic Asymmetric Synthesis of a Pelletierine Analogue

The organocatalytic asymmetric Mannich reaction is a powerful tool for the synthesis of chiral piperidines. This approach utilizes small organic molecules, such as proline derivatives, to catalyze the enantioselective formation of carbon-carbon bonds. The biomimetic synthesis of (+)-pelletierine, a naturally occurring piperidine alkaloid, and its analogues can be achieved in a single step with high enantioselectivity.[1] The use of solvents like benzonitrile or acetonitrile is crucial for preventing product racemization.[1][2]

Quantitative Data Summary
EntryKetoneCatalystSolventYield (%)ee (%)
1Acetone(L)-ProlinePhCN7597
2Acetone(L)-ProlineMeCN7296
3Cyclohexanone(L)-ProlinePhCN6895
4Acetone(L)-ProlineDMSO/H₂O>9536
Experimental Protocol: Asymmetric Synthesis of (+)-Pelletierine

This protocol is adapted from the work of Monaco et al.[1]

Materials:

  • Δ¹-Piperideine (freshly prepared)

  • Acetone (reagent grade)

  • (L)-Proline

  • Benzonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of Δ¹-piperideine (0.6 mmol, 1.0 equiv) in benzonitrile (0.85 mL) is added acetone (3.6 mmol, 6.0 equiv).

  • (L)-Proline (0.12 mmol, 20 mol%) is added to the mixture at room temperature.

  • The reaction mixture is stirred at 4 °C and monitored by TLC until completion (typically 24-48 hours).

  • Upon completion, the reaction is quenched by the addition of 1 M HCl (5 mL).

  • The aqueous layer is washed with diethyl ether (3 x 10 mL) to remove the benzonitrile.

  • The aqueous layer is then basified to pH > 10 with a saturated solution of sodium bicarbonate.

  • The product is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired (+)-pelletierine.

  • The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.

Experimental Workflow

organocatalytic_synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Δ¹-Piperideine + Acetone in PhCN catalyst (L)-Proline (20 mol%) stir Stir at 4 °C (24-48 h) catalyst->stir Add quench Quench with 1 M HCl stir->quench wash Wash with Et₂O quench->wash basify Basify with NaHCO₃ wash->basify extract Extract with DCM basify->extract dry Dry and Concentrate extract->dry purify Flash Chromatography dry->purify analyze HPLC Analysis (Chiral Phase) purify->analyze rhodium_catalyzed_synthesis cluster_heck Asymmetric Reductive Heck Reaction cluster_reduction Reduction to Piperidine cat_prep Prepare Rh/(S)-Segphos catalyst solution reactants Add Dihydropyridine + Arylboronic Acid cat_prep->reactants heck_rxn Stir at 70 °C (20 h) reactants->heck_rxn heck_purify Purify Tetrahydropyridine heck_rxn->heck_purify hydrogenation Hydrogenation (Pd/C, H₂) heck_purify->hydrogenation deprotection N-Deprotection hydrogenation->deprotection final_product Final Chiral 3-Aryl-Piperidine deprotection->final_product chemoenzymatic_synthesis cluster_enzymatic Enzymatic Transamination cluster_chemical Chemical Deprotection setup Prepare buffered solution of N-protected 3-piperidone enzyme_add Add ω-Transaminase and PLP setup->enzyme_add incubation Incubate at 45 °C, pH 9.0 (24 h) enzyme_add->incubation extraction Extract protected amine incubation->extraction hydrolysis Acid Hydrolysis (conc. HCl, reflux) extraction->hydrolysis isolation Isolate final product (R)-3-Amino-Piperidine hydrolysis->isolation parp_inhibition cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention DNA_damage DNA Damage (e.g., ROS, alkylating agents) SSB Single-Strand Break (SSB) DNA_damage->SSB PARP PARP Activation SSB->PARP recruits DSB Double-Strand Break (DSB) (at replication fork) SSB->DSB replication stress BER Base Excision Repair (BER) PARP->BER initiates PARP->BER Cell_Survival DNA Repair & Cell Survival BER->Cell_Survival HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR repaired by Apoptosis Apoptosis DSB->Apoptosis unrepaired in HR-deficient cells HR->Cell_Survival Niraparib Niraparib Niraparib->PARP inhibits

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of (R)-2-Methylpiperidine Kinetic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the kinetic resolution of (R)-2-Methylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the kinetic resolution of 2-methylpiperidine?

A1: The primary methods for the kinetic resolution of 2-methylpiperidine and its derivatives involve enantioselective acylation. This can be achieved using either enzymatic or catalyst-based approaches.

  • Enzymatic Resolution: Lipases, such as Candida antarctica lipase B (CALB), are commonly used to selectively acylate one enantiomer of the amine, leaving the other enantiomer unreacted.

  • Catalytic Resolution: Chiral catalysts, such as chiral hydroxamic acids in combination with an N-heterocyclic carbene (NHC), or chiral bases like sparteine with an organolithium reagent, can effect the enantioselective acylation.[1][2]

Q2: My kinetic resolution is resulting in low enantiomeric excess (ee). What are the potential causes and solutions?

A2: Low enantiomeric excess can stem from several factors:

  • Suboptimal Catalyst/Enzyme: The chosen catalyst or enzyme may not be sufficiently selective for 2-methylpiperidine. It is crucial to screen different catalysts or enzymes. For instance, different lipases can exhibit varying enantioselectivities.

  • Incorrect Reaction Conditions: Temperature, solvent, and reaction time significantly impact enantioselectivity. Lowering the reaction temperature often increases selectivity. The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome.

  • Racemization: The starting material or the product may be racemizing under the reaction conditions. This can be checked by monitoring the enantiomeric excess over time.

  • Purity of Reagents: Impurities in the racemic 2-methylpiperidine, acylating agent, or catalyst can interfere with the resolution process. Ensure all reagents are of high purity.

Q3: The yield of my desired this compound is low. How can I improve it?

A3: While the theoretical maximum yield for a kinetic resolution is 50% for one enantiomer, achieving a yield close to this value with high enantiomeric excess requires a high selectivity factor (s).[1] To improve the yield:

  • Optimize for a High Selectivity Factor (s): A higher 's' value allows for higher conversion while maintaining high enantiomeric excess of the unreacted enantiomer. This is achieved by optimizing the catalyst/enzyme and reaction conditions as mentioned in Q2.

  • Monitor Conversion: The reaction must be stopped at the optimal conversion to maximize the yield of the desired enantiomer with high ee. Over-running the reaction will lead to a decrease in the enantiomeric excess of the remaining starting material.

  • Consider Dynamic Kinetic Resolution (DKR): If applicable to your system, DKR can theoretically achieve a 100% yield of the desired enantiomer. DKR involves the in-situ racemization of the faster-reacting enantiomer, continuously replenishing the substrate for the desired transformation.

Troubleshooting Guides

Issue 1: Low Yield and/or Low Enantiomeric Excess in Enzymatic Resolution
Potential Cause Troubleshooting Step
Incorrect Enzyme Screen a variety of lipases (e.g., CALB, PPL, Pseudomonas cepacia lipase).
Suboptimal Acylating Agent Test different acyl donors (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride).
Inappropriate Solvent Evaluate a range of organic solvents (e.g., toluene, hexane, MTBE). The choice of solvent can significantly affect enzyme activity and selectivity.
Incorrect Temperature Optimize the reaction temperature. Generally, lower temperatures lead to higher enantioselectivity but may require longer reaction times.
pH of the Medium For hydrolytic enzymatic resolutions, ensure the pH of the aqueous buffer is optimal for the enzyme's activity and stability.
Enzyme Inhibition Ensure the substrate or product is not inhibiting the enzyme. Substrate or product inhibition can be checked by monitoring the reaction rate at different concentrations.
Issue 2: Poor Performance in Catalytic Kinetic Resolution
Potential Cause Troubleshooting Step
Catalyst Inactivity Ensure the catalyst is properly activated and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
Suboptimal Ligand/Co-catalyst For catalyst systems with multiple components (e.g., chiral hydroxamic acid and NHC), screen different ligands or co-catalysts. The structure of the chiral ligand is critical for enantioselectivity.
Incorrect Stoichiometry Optimize the loading of the catalyst and the ratio of reactants.
Solvent Effects The polarity and coordinating ability of the solvent can dramatically affect the outcome. Screen a range of solvents.
Presence of Water or Impurities Ensure all reagents and solvents are dry and pure, as water can deactivate many catalysts.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Kinetic Resolution of Piperidine Derivatives

Catalyst SystemSubstrateAcylating AgentSolventSelectivity Factor (s)Conversion (%)Ref.
Chiral Hydroxamic Acid / NHCcis-2,3-dimethylpiperidineNot specifiedNot specified2433[1]
n-BuLi / (+)-sparteineN-Boc-2-phenyl-4-methylenepiperidineMeOCOClToluene~16~58 (product)[3]

Table 2: Enzymatic Kinetic Resolution of Piperidine Derivatives

EnzymeSubstrateAcylating Agent/ReactionSolventEnantiomeric Excess (ee) of Product/SubstrateConversion (%)Ref.
Porcine Pancreas Lipase (PPL)N-Fmoc-2-piperidineethanolHydrolysisNot specifiedHigh ee for both alcoholsNot specified[4]
Pig Liver Esterase (PLE)2-piperidineethanol derivativesHydrolysispH 7.0 bufferup to 24% ee for acid~50[5]
Arthrobacter sp. K5 hydrolaserac-N-pivaloyl-2-methylpiperidineHydrolysisNot specified80.2% ee of (S)-2-MPI38.2[4]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution of 2-Methylpiperidine via Acylation
  • To a solution of racemic 2-methylpiperidine (1.0 equiv) in an appropriate organic solvent (e.g., toluene, 10 mL/mmol of substrate), add the chosen lipase (e.g., Novozym 435, typically 10-50 mg/mmol of substrate).

  • Add the acylating agent (e.g., vinyl acetate, 1.0-1.5 equiv).

  • Stir the mixture at the desired temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining starting material and the acylated product, as well as the conversion.

  • Once the desired conversion and enantiomeric excess are reached, stop the reaction by filtering off the enzyme.

  • Remove the solvent under reduced pressure.

  • Purify the unreacted this compound and the acylated (S)-2-methylpiperidine by column chromatography or distillation.

Protocol 2: Catalytic Kinetic Resolution of a 2-Substituted Piperidine using a Chiral Base

This protocol is adapted for a generic 2-substituted piperidine and should be optimized for 2-methylpiperidine.

  • To a solution of the N-protected racemic 2-substituted piperidine (1.0 equiv) and a chiral ligand such as (+)-sparteine (0.9 equiv) in a dry, aprotic solvent (e.g., toluene) under an inert atmosphere (e.g., argon), cool the mixture to -78 °C.[3]

  • Slowly add a solution of n-butyllithium (0.8 equiv) in hexanes.[3]

  • Stir the reaction mixture at -78 °C for the optimized time (e.g., 1 hour).[3]

  • Quench the reaction by adding an electrophile (e.g., methyl chloroformate).[3]

  • Allow the reaction to warm to room temperature.

  • Work up the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the products by column chromatography and determine the enantiomeric excess of the recovered starting material and the product by chiral HPLC or GC.

Mandatory Visualization

Troubleshooting_KR cluster_start Starting Point cluster_troubleshooting Troubleshooting Steps cluster_method Method cluster_enzymatic Enzymatic Issues cluster_catalytic Catalytic Issues cluster_solution Potential Solution start Low Yield or ee in This compound KR enzymatic Enzymatic Resolution? start->enzymatic catalytic Catalytic Resolution? start->catalytic enzyme_choice Screen Different Enzymes (e.g., Lipases) enzymatic->enzyme_choice catalyst_activity Check Catalyst Activity/ Purity catalytic->catalyst_activity acyl_agent Optimize Acylating Agent enzyme_choice->acyl_agent solvent_enzyme Vary Solvent acyl_agent->solvent_enzyme temp_enzyme Adjust Temperature solvent_enzyme->temp_enzyme solution Improved Yield and ee temp_enzyme->solution ligand_choice Screen Chiral Ligands catalyst_activity->ligand_choice solvent_catalyst Vary Solvent ligand_choice->solvent_catalyst conditions_catalyst Optimize Conditions (Temp., Conc.) solvent_catalyst->conditions_catalyst conditions_catalyst->solution

Caption: Troubleshooting workflow for low yield or enantiomeric excess in the kinetic resolution of this compound.

Kinetic_Resolution_Workflow cluster_reactants Reactants cluster_reaction Kinetic Resolution cluster_products Products cluster_separation Separation cluster_final Isolated Products racemate Racemic (R/S)-2-Methylpiperidine reaction Enantioselective Acylation (k_S > k_R) racemate->reaction reagent Chiral Reagent/Catalyst + Acyl Donor reagent->reaction unreacted Unreacted this compound (Enantioenriched) reaction->unreacted product Acylated (S)-2-Methylpiperidine reaction->product separation Chromatography or Distillation unreacted->separation product->separation final_R Pure this compound separation->final_R final_S Acylated (S)-Amide separation->final_S

Caption: General experimental workflow for the kinetic resolution of 2-methylpiperidine.

References

Technical Support Center: Synthesis of N-acylated (R)-2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of N-acylated (R)-2-Methylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-acylation of this compound?

A1: The most frequently encountered side reactions include over-acylation leading to imide formation, and to a lesser extent, enamine formation.[1][2] The stereochemistry of the reaction is also a critical consideration, with the potential for equatorial or axial attack of the acylating agent.[3]

Q2: How can I minimize the formation of the over-acylation product (imide)?

A2: To minimize imide formation, it is crucial to control the stoichiometry of the acylating agent. Using a slight excess or an equimolar amount of the acylating agent relative to the this compound is recommended.[2] Additionally, the reaction temperature should be kept low, and a non-nucleophilic base should be used to neutralize the acid byproduct without promoting further reaction.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base neutralizes the acid (e.g., HCl if using an acyl chloride) generated during the reaction, which would otherwise protonate the starting amine and render it unreactive. Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.[2] The choice of base can influence the reaction rate and selectivity.

Q4: Can the chirality of the this compound be compromised during the reaction?

A4: While N-acylation itself does not typically affect the stereocenter at C2, harsh reaction conditions (e.g., very high temperatures or strongly basic/acidic conditions) could potentially lead to side reactions that might compromise the enantiomeric purity. It is always advisable to confirm the stereochemical integrity of the final product.

Troubleshooting Guide

Issue 1: Low yield of the desired N-acylated product and presence of a significant amount of unreacted this compound.
Potential Cause Suggested Solution
Insufficiently reactive acylating agent. Use a more reactive acylating agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent).
Protonation of the starting amine. Ensure at least one equivalent of a suitable base is used to neutralize the acid byproduct.
Moisture in the reaction. Acyl halides are moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents.
Low reaction temperature. While low temperatures are generally preferred to minimize side reactions, the reaction may be too slow. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.
Issue 2: Formation of a significant byproduct with a higher molecular weight, suspected to be an imide.
Potential Cause Suggested Solution
Excess acylating agent. Use no more than 1.0-1.1 equivalents of the acylating agent.[2]
Reaction temperature is too high. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Prolonged reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Use of a nucleophilic base. Switch to a non-nucleophilic base like DIPEA.[2]

Quantitative Data Summary

The following table summarizes the impact of reaction conditions on the yield of N-acylated piperidines and the formation of byproducts, based on typical acylation reactions.

Parameter Condition A Condition B Condition C Expected Outcome
Acylating Agent (Equivalents) 1.12.01.1Using a slight excess (Condition A) is optimal. A large excess (Condition B) significantly increases imide formation.[2]
Base TriethylaminePyridineNo BaseA non-nucleophilic base like triethylamine (Condition A) is generally preferred. No base (Condition C) will result in a very low yield.
Temperature 0 °CRoom Temperature50 °CLower temperatures (Condition A) are favored to minimize side reactions. Higher temperatures (Condition C) can lead to increased byproduct formation.
Typical Yield of Desired Product >90%50-70%>90%
Typical Imide Byproduct <5%20-40%<10%

Experimental Protocols

General Protocol for N-acylation of this compound with an Acyl Chloride
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).[2]

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.[2]

  • Allow the reaction mixture to stir at room temperature for 3 hours or until the reaction is complete as monitored by TLC.[2]

  • Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.[2]

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions R2MP This compound Product N-acylated this compound R2MP->Product + Acylating Agent + Base Enamine Enamine Byproduct R2MP->Enamine Dehydrogenation AcylX Acylating Agent (R-CO-X) AcylX->Product Imide Imide Byproduct Product->Imide + Excess Acylating Agent

Caption: Main reaction pathway for N-acylation and potential side reactions.

Troubleshooting_Workflow start Experiment Start check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No unreacted_sm Unreacted Starting Material? check_yield->unreacted_sm Yes high_mw_impurity High MW Impurity? check_purity->high_mw_impurity Yes end Successful Synthesis check_purity->end No solution_reagents Check Reagent Purity & Anhydrous Conditions unreacted_sm->solution_reagents Yes solution_base Ensure >1 eq. of Base unreacted_sm->solution_base No solution_stoichiometry Reduce Acylating Agent to ~1.1 eq. high_mw_impurity->solution_stoichiometry Yes (Imide) solution_temp Lower Reaction Temperature high_mw_impurity->solution_temp solution_reagents->start solution_base->start solution_stoichiometry->start solution_temp->start

References

Technical Support Center: Purification of 2-Methylpiperidine Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of diastereomeric salts of 2-methylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the purification of 2-methylpiperidine enantiomers using diastereomeric salt formation?

The resolution of racemic 2-methylpiperidine involves reacting the mixture of its two enantiomers, (R)- and (S)-2-methylpiperidine, with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a pair of diastereomeric salts: [(R)-2-methylpiperidine(+)--resolving agent] and [(S)-2-methylpiperidine(+)--resolving agent]. Unlike enantiomers, diastereomers have different physical properties, such as solubility in a given solvent. This difference allows for their separation by a technique called fractional crystallization, where the less soluble diastereomeric salt crystallizes preferentially from the solution.[1][2] Once isolated, the optically pure 2-methylpiperidine enantiomer can be recovered from the salt.

Q2: What are some common chiral resolving agents for 2-methylpiperidine?

For the resolution of a basic compound like 2-methylpiperidine, chiral acids are used as resolving agents. The selection of the appropriate resolving agent is crucial and often requires experimental screening to find the optimal choice for a specific solvent system. Commonly used resolving agents for piperidine derivatives and similar cyclic amines include:

  • Tartaric acid and its derivatives: L-(+)-tartaric acid, D-(-)-tartaric acid, and derivatives like di-p-toluoyl-D-tartaric acid are frequently employed.[1][2]

  • Mandelic acid: Both (R)- and (S)-mandelic acid are effective resolving agents for chiral amines.

  • Camphorsulfonic acid: (1S)-(+)-10-Camphorsulfonic acid is another option that can be effective in various organic solvents.[2]

Q3: How can I determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of my samples?

High-Performance Liquid Chromatography (HPLC) is the most prevalent method for determining both diastereomeric and enantiomeric excess.[2]

  • Diastereomeric Excess (d.e.): The d.e. of the salt mixture can often be determined using a standard achiral HPLC column (e.g., C18). Since diastereomers have different physical properties, they can often be separated under normal chromatographic conditions. The ratio of the peak areas of the two diastereomers is used to calculate the d.e.[2]

  • Enantiomeric Excess (e.e.): To determine the e.e. of the 2-methylpiperidine, the diastereomeric salt must first be broken to liberate the free amine. This is typically achieved by treatment with a base. The resulting amine solution is then analyzed on a chiral HPLC column. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating piperidine enantiomers.[3]

Troubleshooting Guides

Problem 1: The diastereomeric salt "oils out" instead of crystallizing.

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline material. This is a common problem that hinders purification.

Potential Cause Troubleshooting Solution
High impurity level Purify the starting racemic 2-methylpiperidine or the resolving agent. Impurities can depress the melting point of the salt.
Inappropriate solvent system The salt may be too soluble in the chosen solvent. Screen for alternative solvents or solvent mixtures where the salt has lower solubility. Consider using an "anti-solvent" (a solvent in which the salt is poorly soluble) to induce precipitation.
Solution is not supersaturated Carefully evaporate some of the solvent to increase the concentration of the salt. Cool the solution to a lower temperature to decrease solubility.[2]
Melting point of the salt is below the crystallization temperature Select a solvent in which the salt is less soluble, allowing crystallization to occur at a lower temperature.
Problem 2: Poor crystal quality (e.g., fine powders, needles).

Poor crystal morphology can make filtration and washing difficult, leading to lower purity of the isolated salt.

Potential Cause Troubleshooting Solution
Rapid crystallization Slow down the cooling rate to allow for the formation of larger, more well-defined crystals. Using a temperature-controlled bath or insulating the flask can be beneficial.
High degree of supersaturation Reduce the initial concentration of the diastereomeric salt in the solution.
Vigorous agitation Reduce the stirring speed or allow the solution to stand without agitation during the crystallization process.
Nucleation is inhibited Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, "seed" the solution with a few crystals of the desired diastereomeric salt from a previous successful batch.[2]
Problem 3: Low diastereomeric excess (d.e.) or enantiomeric excess (e.e.) after crystallization.

This indicates that the crystallization process is not effectively separating the two diastereomers.

Potential Cause Troubleshooting Solution
Cooling rate is too fast Rapid cooling can lead to the co-precipitation of both diastereomeric salts, trapping the undesired diastereomer in the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling.
Suboptimal solvent choice The solubility difference between the two diastereomeric salts may not be significant in the chosen solvent. Screen a variety of solvents and solvent mixtures to maximize this difference.
Insufficient number of recrystallizations A single crystallization may not be sufficient to achieve high purity. Perform one or more recrystallization steps on the isolated salt.
Racemization The amine or resolving agent may racemize under harsh conditions (e.g., high temperature, strong acid/base). Ensure the stability of your compounds under the experimental conditions and use milder temperatures if possible.

Data Presentation

The selection of a suitable solvent system is critical for successful diastereomeric resolution. The following table provides illustrative data on the influence of different solvents on the yield and diastereomeric excess for the resolution of a racemic amine with a chiral acid. Please note: This data is based on the resolution of the closely related compound 2-methylpiperazine with L-tartaric acid and should be considered as a starting point for the optimization of 2-methylpiperidine resolution.

Table 1: Illustrative Effect of Solvent System on Diastereomeric Salt Resolution

Solvent System Yield (%) Diastereomeric Excess (d.e.) (%)
Methanol5585
Ethanol6088
Water6580
9:1 Ethanol:Water6292

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution

This is a generalized procedure and will likely require optimization for your specific experimental conditions.

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic 2-methylpiperidine in a minimal amount of a chosen solvent (e.g., ethanol, methanol, or a water/alcohol mixture). Gentle heating may be required to achieve complete dissolution.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., L-tartaric acid) in the same solvent.

    • Slowly add the resolving agent solution to the 2-methylpiperidine solution with stirring.

  • Crystallization:

    • Heat the combined solution gently until all solids dissolve.

    • Allow the solution to cool slowly to room temperature. To maximize yield, the flask can be further cooled in an ice bath or refrigerator.[1]

    • If no crystals form, try seeding the solution with a small crystal of the desired product or scratching the inside of the flask with a glass rod.

    • Allow the crystallization to proceed for a sufficient time (e.g., 1 to 24 hours).

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

    • To improve diastereomeric purity, the crystals can be recrystallized from a fresh portion of hot solvent.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., a solution of NaOH or K₂CO₃) dropwise with stirring until the solution is basic (check with pH paper). This will liberate the free 2-methylpiperidine.

    • Extract the liberated amine with an organic solvent (e.g., dichloromethane or diethyl ether) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-methylpiperidine.

Visualizations

experimental_workflow start Racemic 2-Methylpiperidine & Chiral Resolving Agent dissolve Dissolve in a suitable solvent with heating start->dissolve cool Slowly cool to induce crystallization dissolve->cool filter Filter to isolate the less soluble diastereomeric salt cool->filter wash Wash crystals with cold solvent filter->wash dry Dry the purified diastereomeric salt wash->dry liberate Liberate free amine with base dry->liberate extract Extract with an organic solvent liberate->extract purified_enantiomer Isolated, enantiomerically enriched 2-methylpiperidine extract->purified_enantiomer

Caption: Experimental workflow for the diastereomeric resolution of 2-methylpiperidine.

Caption: Troubleshooting logic for common crystallization issues.

References

Technical Support Center: Optimizing Stereoselective Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of stereoselective piperidines, with a focus on optimizing reaction conditions.

Issue 1: Low Diastereoselectivity in Pictet-Spengler Reaction

Question: My Pictet-Spengler reaction is resulting in a low diastereomeric ratio (dr). How can I improve the stereochemical outcome?

Answer: Low diastereoselectivity in the Pictet-Spengler reaction for synthesizing piperidine derivatives can be attributed to several factors related to the reaction mechanism, which involves the formation of an iminium ion followed by cyclization. The facial selectivity of the nucleophilic attack on this intermediate determines the final stereochemistry.[1]

Potential Causes & Solutions:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to decreased selectivity.[1]

    • Troubleshooting: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[1]

  • Acid Catalyst: The type and concentration of the acid catalyst can influence the geometry of the iminium ion intermediate and the transition state of the cyclization.[1]

    • Troubleshooting: Evaluate different Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations. Milder conditions might yield better results in some cases.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the transition states leading to different diastereomers.[1]

    • Troubleshooting: Experiment with a variety of solvents with different polarities, such as toluene, dichloromethane, and acetonitrile, to find the optimal medium.[1]

  • Substrate Control: Steric and electronic properties of the substituents on both the β-arylethylamine and the aldehyde or ketone can significantly impact the preferred direction of cyclization.[1]

    • Troubleshooting: If feasible, modify protecting groups or other substituents on the starting materials to introduce greater steric hindrance that favors the formation of the desired isomer.[1]

Issue 2: Low Enantiomeric Excess (ee) in Catalytic Asymmetric Hydrogenation

Question: My catalytic asymmetric hydrogenation of a pyridine derivative is yielding a product with low enantioselectivity. What are the likely causes and how can I optimize the reaction?

Answer: Achieving high enantioselectivity in the catalytic hydrogenation of pyridines can be challenging. The choice of catalyst, ligand, and reaction conditions are all critical factors.

Potential Causes & Solutions:

  • Catalyst and Ligand Choice: The catalyst and chiral ligand are the most critical factors for achieving high enantioselectivity.

    • Troubleshooting: Screen a variety of chiral ligands. For instance, in Rh-catalyzed hydrogenations, different phosphine ligands can have a significant impact on enantioselectivity. In some cases, an iridium catalyst with a specific ligand like MeO-BoQPhos might be effective for certain substrates.

  • Catalyst Poisoning: The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and poison the metal catalyst.[2]

    • Troubleshooting: The use of an acidic medium, such as acetic acid, can protonate the nitrogen, preventing it from coordinating to the catalyst and thus avoiding catalyst poisoning.[2][3]

  • Reaction Temperature and Pressure: These parameters can influence the rate and selectivity of the reaction.

    • Troubleshooting: Optimize both the hydrogen pressure and the reaction temperature. For example, hydrogenations with PtO₂ are often carried out at pressures of 50-70 bar.[2]

  • Additives: Certain additives can enhance the activity and selectivity of the catalyst.

    • Troubleshooting: In some iridium-catalyzed hydrogenations, the addition of iodine (I₂) can be crucial for catalyst activation.

Issue 3: Poor Yield and Side Product Formation in Aza-Diels-Alder Reaction

Question: I am attempting an aza-Diels-Alder reaction to synthesize a piperidine derivative, but I am observing low yields and the formation of multiple side products. What can I do to improve this?

Answer: The aza-Diels-Alder reaction is a powerful method for constructing the piperidine ring. However, issues with yield and side products can arise from factors such as reagent reactivity and reaction conditions.[4]

Potential Causes & Solutions:

  • Reactivity of Diene and Dienophile: The electronic properties of the diene and the imine (dienophile) are crucial for the success of the reaction.

    • Troubleshooting: Electron-withdrawing groups on the imine nitrogen can increase its reactivity. Ensure the diene is sufficiently electron-rich.

  • Reaction Pathway: The reaction can proceed through a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway, which can be influenced by the choice of catalyst and lead to different products.[4]

    • Troubleshooting: The choice of Lewis acid catalyst can influence the reaction pathway. Experiment with different Lewis acids to favor the desired concerted pathway. Using cyclic dienes often leads to higher diastereoselectivities.[4]

  • Side Reactions: Polymerization or decomposition of starting materials can occur, especially at elevated temperatures.[4]

    • Troubleshooting: Lowering the reaction temperature can help minimize the formation of side products. It is also important to monitor the reaction progress to avoid long reaction times that could lead to decomposition.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the stereoselective synthesis of piperidines?

A1: Some of the most common and powerful methods include:

  • Catalytic Hydrogenation of Pyridines: This is a direct and atom-economical method, often employing catalysts like Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C) in an acidic solvent.[2][5]

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[1]

  • Aza-Diels-Alder Reaction: A [4+2] cycloaddition reaction between an imine and a diene to form a tetrahydropyridine, which can then be reduced to a piperidine.[4]

  • Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a common strategy.

  • Enantioselective Alkylation of Dihydropyridones: This method allows for the introduction of substituents at specific positions with high stereocontrol.

Q2: How can I effectively monitor the progress of my stereoselective piperidine synthesis?

A2: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing information on the identity and relative amounts of components in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (ee) of the product. Normal phase HPLC can be used to monitor the diastereomeric ratio (dr).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals, and to determine the diastereomeric ratio.

Q3: I'm having trouble purifying my piperidine product. What are some common purification challenges and solutions?

A3: The basic nature of the piperidine nitrogen can sometimes complicate purification.

  • Co-elution of Diastereomers: Diastereomers can have very similar polarities, making separation by standard silica gel chromatography difficult. You may need to screen different solvent systems or consider using a different stationary phase.

  • Product Tailing on Silica Gel: The basic nitrogen can interact strongly with the acidic silica gel, leading to peak tailing. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can often resolve this issue.

  • Formation of N-Oxides: The piperidine nitrogen can be susceptible to oxidation. It is best to handle and store piperidine derivatives under an inert atmosphere.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Rhodium-Catalyzed Asymmetric Carbometalation [6]

EntryLigandSolventTemperature (°C)Yield (%)ee (%)
1(S)-SegphosTHP:Toluene:H₂O (1:1:1)708196
2(S)-SegphosTHP:Toluene:H₂O (1:1:1)70<5-
3(R,R)-DIOPTHP:Toluene:H₂O (1:1:1)702588
4(R)-BINAPTHP:Toluene:H₂O (1:1:1)706592
5(S)-Xyl-P-PhosTHP:Toluene:H₂O (1:1:1)704594

Reaction conditions: Phenyl carbamate dihydropyridine (1a), phenyl boronic acid (2a), [Rh(cod)(OH)]₂, ligand, aq. CsOH.[6]

Table 2: Effect of Catalyst on the Asymmetric Hydrogenation of a Substituted Pyridine [3]

EntryCatalystConversion (%)ee (%)
15% Ru/C15-
2PtO₂10085
310% Pt/C10085
45% Rh/C10086
50.5% Rh/4.5% Pd/C10094
610% Pd/C10097
720% Pd(OH)₂/C10098

Reaction conditions: Substrate 2d, Acetic Acid, 100 bar H₂, 20 h.[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This protocol is a general procedure for the hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂).[2]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[5]

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS or TLC.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

    • Carefully neutralize the filtrate with a saturated solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product by distillation or column chromatography as needed.

Protocol 2: Asymmetric Pictet-Spengler Reaction

The following is a general procedure for a catalytic asymmetric Pictet-Spengler reaction.

Materials:

  • β-arylethylamine (e.g., tryptamine derivative) (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Chiral Brønsted acid catalyst (e.g., chiral phosphoric acid) (5-20 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the β-arylethylamine and the chiral catalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C).

  • Add the aldehyde or ketone dropwise to the stirred solution.

  • Allow the reaction to stir at the set temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction (e.g., with a saturated solution of NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Troubleshooting_Low_Diastereoselectivity start Low Diastereoselectivity in Pictet-Spengler Reaction temp Optimize Temperature (e.g., 0°C, -20°C, -78°C) start->temp catalyst Screen Acid Catalysts (TFA, HCl, BF3·OEt2) & Concentration start->catalyst solvent Vary Solvent (Toluene, DCM, ACN) start->solvent substrate Modify Substrate (e.g., Protecting Groups) start->substrate outcome Improved Diastereoselectivity temp->outcome catalyst->outcome solvent->outcome substrate->outcome

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental_Workflow_Hydrogenation setup 1. Reactor Setup (Pyridine, Solvent, Catalyst) reaction 2. Reaction Execution (Inert Atmosphere, H2 Pressure, Stirring) setup->reaction workup 3. Work-up (Filter, Neutralize, Extract) reaction->workup purification 4. Purification (Distillation or Chromatography) workup->purification product Pure Piperidine Derivative purification->product

References

Troubleshooting low diastereoselectivity in reactions with (R)-2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-2-Methylpiperidine Reactions

Welcome to the technical support center for asymmetric synthesis involving this compound. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low diastereoselectivity in their reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound typically used for in asymmetric synthesis?

This compound is a versatile chiral amine used as a building block, a chiral auxiliary, or a precursor to a chiral catalyst. In its most common application as a chiral auxiliary, it is reacted with a ketone or aldehyde to form a chiral enamine or hydrazone (after conversion to a hydrazine derivative like SAMP/RAMP). This intermediate then directs the stereoselective addition of an electrophile to the α-carbon position.

Q2: What are the primary factors that control diastereoselectivity in reactions using 2-methylpiperidine-derived auxiliaries?

The diastereoselectivity is critically dependent on the ability to form a rigid, well-defined transition state. Key factors include:

  • Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable transition state, leading to higher selectivity.[1][2]

  • Solvent: The choice of solvent can influence the conformation and chelation of the transition state. Ethereal solvents like THF are common.[1]

  • Base Strength & Sterics: For reactions requiring deprotonation, the choice of base (e.g., LDA) is crucial for efficient and regioselective formation of the desired azaenolate.[1][3]

  • Additives (Lewis Acids): Additives like lithium chloride (LiCl) can promote the formation of a rigid, chelated transition state, thereby enhancing diastereoselectivity.[1]

  • Substrate and Electrophile Steric Hindrance: The steric bulk of the substrate and the incoming electrophile can significantly influence the facial selectivity of the approach to the intermediate.

Q3: How is the diastereomeric ratio (d.r.) of the product typically determined?

The diastereomeric ratio is most commonly determined using analytical techniques such as high-performance liquid chromatography (HPLC) with a chiral stationary phase or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4] In NMR, the integration of distinct, well-resolved signals corresponding to each diastereomer allows for direct calculation of their ratio.[4]

Troubleshooting Guide: Low Diastereoselectivity

Experiencing a poor diastereomeric ratio (e.g., close to 1:1) is a common issue. This guide provides a systematic approach to identifying and resolving the problem.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting low diastereoselectivity.

G start Low Diastereoselectivity Observed (d.r. < 90:10) temp Is Reaction Temperature Optimal (-78°C to -100°C)? start->temp temp_yes YES temp->temp_yes temp_no NO temp->temp_no reagents Are Solvents/Reagents Strictly Anhydrous? temp_yes->reagents temp_sol Lower Temperature & Re-run temp_no->temp_sol Action end Diastereoselectivity Improved temp_sol->end reagents_yes YES reagents->reagents_yes reagents_no NO reagents->reagents_no chelation Is a Chelating Additive (e.g., LiCl) Being Used? reagents_yes->chelation reagents_sol Rigorously Dry Glassware & Purify/Distill Solvents reagents_no->reagents_sol Action reagents_sol->end chelation_yes YES chelation->chelation_yes chelation_no NO chelation->chelation_no base Was Deprotonation Complete & Regioselective? chelation_yes->base chelation_sol Add LiCl to Promote Rigid Transition State chelation_no->chelation_sol Action chelation_sol->end base_yes YES base->base_yes base_no NO base->base_no workup Could Epimerization Occur During Work-up/Purification? base_yes->workup base_sol Use Stronger/Bulkier Base (e.g., LDA, LHMDS) base_no->base_sol Action base_sol->end workup_yes YES workup->workup_yes workup_no NO workup->workup_no workup_sol Use Buffered Work-up (NH4Cl). Deactivate Silica Gel (Et3N). workup_yes->workup_sol Action workup_no->end Re-evaluate Substrate Compatibility workup_sol->end

Caption: A workflow diagram for troubleshooting low diastereoselectivity.

Problem: Low Diastereomeric Ratio (d.r.)

You have performed an α-alkylation of a ketone using an auxiliary derived from this compound (e.g., a SAMP/RAMP-type reaction) and found the product to be a nearly racemic mixture of diastereomers.

Potential Cause Troubleshooting Suggestion & Explanation
1. Reaction Temperature is Too High Perform the reaction at a lower temperature, typically -78 °C or even -100 °C.[1] Higher temperatures provide enough energy to overcome the small activation energy difference between the two competing diastereomeric transition states, leading to a loss of selectivity.
2. Water Contamination Use rigorously dried solvents and glassware, and run the reaction under an inert atmosphere (N₂ or Ar).[1] Water can quench the organometallic base (e.g., LDA) and interfere with the formation of the required lithium azaenolate intermediate.
3. Incomplete or Non-Regioselective Deprotonation Ensure at least one full equivalent of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used for complete enolate formation.[1] Incomplete deprotonation or formation of the wrong azaenolate isomer (E/Z) will erode selectivity.
4. Lack of a Rigid Transition State Add a Lewis acid, such as anhydrous Lithium Chloride (LiCl), to the reaction mixture before adding the base.[1] LiCl helps to form a well-defined, rigid six-membered chelated transition state, which is crucial for high facial discrimination.[3]
5. Inappropriate Solvent Screen different ethereal solvents. While Tetrahydrofuran (THF) is most common, other ethers like diethyl ether may offer better results for specific substrates by altering the solvation of the lithium cation and the aggregation state of the intermediate.[1]
6. Product Epimerization An acidic proton α to the carbonyl group in the product can be removed under harsh conditions, leading to racemization. Use a buffered aqueous work-up (e.g., saturated NH₄Cl solution).[1] When performing column chromatography, consider deactivating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to prevent on-column epimerization.[1]
Data on Reaction Condition Optimization

The following table summarizes the impact of various reaction parameters on diastereoselectivity, compiled from representative asymmetric alkylation procedures.

Parameter Condition A d.r. (A) Condition B d.r. (B) Reference
Temperature 0 °C70:30-78 °C>95:5General observation[1][5]
Solvent Dichloromethane4.2:1Toluene1.5:1Aza-Michael Reaction[6]
Additive None85:15LiCl>98:2Pseudoephedrine Amide Alkylation[1]
Base n-BuLi80:20LDA>95:5Hydrazone Alkylation[3]

Detailed Experimental Protocols

Protocol 1: Asymmetric α-Alkylation of a Ketone via a SAMP-Hydrazone Intermediate

This protocol is a representative example of using a chiral auxiliary derived from a piperidine analogue for asymmetric alkylation.

Step 1: Formation of the SAMP-Hydrazone

  • To a solution of the starting ketone (1.0 eq) in anhydrous toluene, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction, remove the solvent under reduced pressure, and purify the resulting hydrazone by distillation or chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the purified SAMP-hydrazone (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or titrated solution) dropwise. Stir the resulting orange-colored solution at this temperature for 2-4 hours to ensure complete deprotonation.

  • Cool the solution further to -100 °C (liquid N₂/ether bath).

  • Add the alkyl halide electrophile (1.2 eq) dropwise.

  • Stir the mixture at -100 °C for 4-6 hours.

  • Quench the reaction at low temperature by adding pre-cooled saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 3: Auxiliary Cleavage (Ozonolysis)

  • Dissolve the crude alkylated hydrazone in dichloromethane (CH₂Cl₂) and cool to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the solution to warm to room temperature.

  • Wash the mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the final α-alkylated ketone by flash column chromatography. The diastereomeric ratio should be determined on the crude product prior to purification to check for on-column epimerization.[7]

Factors Influencing Transition State Geometry

The stereochemical outcome of the alkylation is determined by the geometry of the metallated azaenolate intermediate. High diastereoselectivity is achieved when one conformation is strongly favored and the electrophile approaches from the sterically least hindered face.

G Temp Low Temperature (-78°C to -100°C) TS Formation of a Single, Rigid, Chelated Transition State Temp->TS Solvent Aprotic Solvent (e.g., THF) Solvent->TS Additive Chelating Additive (LiCl) Additive->TS Auxiliary Steric Bulk of This compound Auxiliary Auxiliary->TS Outcome High Diastereoselectivity (d.r. > 95:5) TS->Outcome Leads to

Caption: Key factors leading to a highly organized transition state.

References

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of piperidines?

A1: The most prevalent side reaction during N-alkylation is over-alkylation, which leads to the formation of quaternary ammonium salts. This is particularly common when using highly reactive alkylating agents.[1] Another potential issue is a slow or incomplete reaction, which can be caused by steric hindrance, a poor leaving group on the alkylating agent, or a suboptimal choice of solvent.[1]

Q2: My piperidine product has a yellow tint. What is the cause and how can I remove it?

A2: A yellow color in piperidine is usually due to oxidation products. While this may not affect all applications, purification is recommended for high-purity requirements. The most effective method for removing these colored impurities is distillation. To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.

Q3: I'm observing multiple spots on my TLC plate after a reductive amination reaction. What are the possible byproducts?

A3: Multiple spots on a TLC plate following a reductive amination for piperidine synthesis can indicate the presence of several byproducts. These may include unreacted starting materials (the dicarbonyl compound or the amine), the intermediate iminium ion, or partially reduced intermediates. Additionally, if using an alcohol as a solvent at elevated temperatures, N-alkylation of the newly formed piperidine can occur as a side reaction.[2]

Q4: How can I improve the diastereoselectivity of my Pictet-Spengler reaction?

A4: Low diastereoselectivity in the Pictet-Spengler reaction can be influenced by several factors. To improve selectivity, consider the following troubleshooting steps:

  • Optimize Reaction Temperature: Screening a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) can enhance selectivity.

  • Screen Acid Catalysts: Evaluate a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations. Milder conditions may sometimes yield better results.

  • Vary the Solvent: Experiment with solvents of different polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.

  • Modify the Substrate: If feasible, modifying protecting groups or other substituents on the starting materials can introduce greater steric hindrance, which can favor the formation of the desired diastereomer.

Q5: Why is it difficult to separate piperidine from a pyridine impurity by distillation?

A5: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging. This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure. To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination

Question: I am experiencing a low yield in my synthesis of a substituted piperidine via reductive amination. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in reductive amination for piperidine synthesis can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Troubleshooting Workflow for Low Yield in Reductive Amination:

LowYield_ReductiveAmination start Low Yield Observed check_imine Check Iminium Ion Formation start->check_imine check_pH Is pH optimal (4-6)? check_imine->check_pH adjust_pH Adjust pH with mild acid (e.g., AcOH) check_pH->adjust_pH No check_reducing_agent Evaluate Reducing Agent check_pH->check_reducing_agent Yes adjust_pH->check_reducing_agent agent_choice Is the reducing agent appropriate? (e.g., NaBH(OAc)₃) check_reducing_agent->agent_choice change_agent Consider alternative reducing agents (e.g., NaBH₃CN) agent_choice->change_agent No check_conditions Review Reaction Conditions agent_choice->check_conditions Yes change_agent->check_conditions temp_time Are temperature and time sufficient? check_conditions->temp_time optimize_conditions Increase temperature or reaction time temp_time->optimize_conditions No dehydrating_agent Add dehydrating agent? (e.g., molecular sieves) temp_time->dehydrating_agent Yes optimize_conditions->dehydrating_agent add_dehydrating Incorporate dehydrating agent dehydrating_agent->add_dehydrating Yes end Improved Yield dehydrating_agent->end No add_dehydrating->end

Caption: Troubleshooting workflow for low yield in reductive amination.

  • Inefficient Iminium Ion Formation: The initial reaction between the dicarbonyl compound and the amine to form the iminium ion is a critical, pH-dependent equilibrium.[3]

    • Solution: Operate in a mildly acidic pH range of 4-6.[2][3] This can be achieved by adding a reagent like acetic acid. If the medium is too acidic, the amine will be protonated and non-nucleophilic, halting the reaction.[3]

  • Suboptimal Reducing Agent: The choice of reducing agent is critical for selectively reducing the iminium ion without affecting other functional groups.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild and selective for iminium ions. If this is not effective, consider other reducing agents like sodium cyanoborohydride (NaBH₃CN).

  • Decomposition of the Reducing Agent: Some reducing agents are sensitive to moisture and acidic conditions.

    • Solution: Ensure anhydrous reaction conditions and add the reducing agent portion-wise to control the reaction.

  • Competing Side Reactions: As mentioned in the FAQs, side reactions can consume starting materials or the desired product.

    • Solution: Use a non-alkylating solvent if N-alkylation is observed.[2] Adding a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation and improve the overall yield.[2]

Issue 2: Formation of Quaternary Ammonium Salt in N-Alkylation

Question: I am trying to perform a mono-N-alkylation of a piperidine, but I am observing a significant amount of the quaternary ammonium salt byproduct. How can I prevent this?

Answer: The formation of quaternary ammonium salts is a common issue of over-alkylation.[1] Several strategies can be employed to favor mono-alkylation.

Logical Workflow for Preventing Over-Alkylation:

Overalkylation start Over-alkylation (Quaternary Salt Formation) check_stoichiometry Check Stoichiometry start->check_stoichiometry reductive_amination_alt Alternative: Reductive Amination start->reductive_amination_alt adjust_stoichiometry Use excess piperidine or control addition of alkylating agent check_stoichiometry->adjust_stoichiometry check_reagent_reactivity Evaluate Alkylating Agent Reactivity adjust_stoichiometry->check_reagent_reactivity less_reactive_agent Use a less reactive alkylating agent (e.g., chloride instead of iodide) check_reagent_reactivity->less_reactive_agent check_base Consider the Base less_reactive_agent->check_base weaker_base Use a weaker or non-nucleophilic base (e.g., K₂CO₃, DIPEA) check_base->weaker_base end Selective Mono-alkylation weaker_base->end reductive_amination_alt->end

Caption: Strategies to prevent over-alkylation in N-alkylation.

  • Control Stoichiometry: The most straightforward approach is to use the piperidine as the limiting reagent. However, a more common and often more effective strategy is to use a slight excess of the piperidine and add the alkylating agent slowly or portion-wise to the reaction mixture. This ensures that the concentration of the alkylating agent is always low, minimizing the chance of it reacting with the already alkylated product.

  • Choice of Alkylating Agent: The reactivity of the alkylating agent plays a significant role.

    • Solution: If possible, use a less reactive alkylating agent (e.g., an alkyl chloride or bromide instead of an iodide).

  • Base Selection: The choice of base is also important.

    • Solution: Use a non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃).[4] Strong, nucleophilic bases can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting a second alkylation.

  • Alternative Method: Consider an alternative synthetic route that avoids direct alkylation.

    • Solution: Reductive amination of the piperidine with an appropriate aldehyde or ketone is an excellent alternative that is not prone to over-alkylation.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of 2,3-disubstituted Pyridines

CatalystSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
Ru/CWater805016>99>99:1
Ni₂Si/SiO₂THF12050249898:2
Rh/CMethanol251169595:5
PtO₂Acetic Acid255024>99>99:1

Data synthesized from multiple sources for illustrative comparison.[5][6]

Table 2: Effect of Reaction Conditions on N-Alkylation of Piperidine with Benzyl Bromide

BaseSolventTemperature (°C)Time (h)Yield of N-benzylpiperidine (%)
K₂CO₃DMFRoom Temp12~85
NaHDMF0 to Room Temp6~90
DIPEAAcetonitrileRoom Temp24~70
NoneAcetonitrileRoom Temp48<20 (as salt)

Yields are approximate and can vary based on specific substrate and reaction scale.[4]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general method for the synthesis of a substituted piperidine from a 1,5-dicarbonyl compound and an amine.

Materials:

  • 1,5-dicarbonyl compound (1.0 equiv)

  • Primary amine (e.g., benzylamine) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a solution of the 1,5-dicarbonyl compound (1.0 equiv) and the primary amine (1.1 equiv) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equiv) in one portion at room temperature.[2]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted piperidine.

Protocol 2: General Procedure for Hydrogenation of a Substituted Pyridine using PtO₂ (Adam's Catalyst)

This protocol provides a general guideline for the hydrogenation of a substituted pyridine.[6]

Materials:

  • Substituted pyridine (1.0 equiv)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst) (1-5 mol%)

  • Glacial acetic acid or another suitable solvent

  • High-pressure reactor (autoclave)

  • Hydrogen gas source

  • Celite® for filtration

Procedure:

  • In a high-pressure reactor, add the substituted pyridine (1.0 equiv) and glacial acetic acid as the solvent.[6]

  • Add PtO₂ (Adam's catalyst), typically 1-5 mol%.[6]

  • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[6] Monitor the reaction progress by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.[6]

  • Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[6]

References

Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Excess of (R)-2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules like (R)-2-methylpiperidine. The stereochemical purity of a compound can significantly influence its pharmacological activity, toxicity, and overall therapeutic efficacy. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral NMR.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[1]Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid chiral stationary phase.[1]Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[2]
Typical Chiral Selector Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[1]Cyclodextrin-based CSPs.[3]Chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, BINOL derivatives).[4]
Resolution (Rs) Typically > 1.5, achieving baseline separation.[5]Can achieve very high resolution, often > 2.0.Not directly measured by a resolution factor; depends on the chemical shift difference (Δδ) between diastereomeric signals.
Analysis Time 10 - 30 minutes per sample.[5]15 - 45 minutes per sample (including derivatization).[5]5 - 20 minutes per sample.[5]
Limit of Detection (LOD) Approximately 0.1 - 1 µg/mL.[5]High sensitivity, typically in the pg range on-column.[5]Lower sensitivity, typically requires mg of sample.
Limit of Quantitation (LOQ) Approximately 0.3 - 3 µg/mL.[5]High sensitivity, typically in the pg to ng range on-column.[5]Can quantify the minor enantiomer down to ~1-5%.
Sample Preparation Simple dissolution in the mobile phase.Often requires derivatization to increase volatility.[1]Simple mixing with a chiral solvating agent in an NMR tube.[2]
Advantages Broad applicability, well-established methods, robust.[6]High resolution and sensitivity for volatile compounds.[7]Rapid analysis, non-destructive, provides structural information.[4]
Disadvantages Higher solvent consumption.Limited to volatile and thermally stable compounds; derivatization can be time-consuming.[7]Lower sensitivity, potential for signal overlap.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for each technique, which may require optimization for specific instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the separation of a broad range of enantiomers.[6] For basic amines like 2-methylpiperidine, polysaccharide-based chiral stationary phases are highly effective.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).[8][9]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) as a basic modifier to improve peak shape.[1]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.[10]

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Sample of this compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on Chiralcel OD-H Inject->Separate Detect UV Detection (215 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate Result Result Calculate->Result

Chiral HPLC Workflow for ee Determination.
Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For amines like 2-methylpiperidine, derivatization is often necessary to improve volatility and chromatographic performance.[1]

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a capillary column, and a flame ionization detector (FID) or mass spectrometer (MS).

Experimental Protocol:

  • Derivatization: React the 2-methylpiperidine sample with a derivatizing agent such as trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetamide derivative. This is a common procedure for amines to enhance their volatility for GC analysis.[5][11]

  • Chiral Stationary Phase: A cyclodextrin-based capillary column (e.g., Chiraldex G-TA).[12]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 200 °C) to achieve separation.

  • Detector Temperature: 280 °C (for FID).

  • Injection: 1 µL of the derivatized sample solution with an appropriate split ratio (e.g., 50:1).[5]

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two derivatized enantiomers, similar to the HPLC method.

cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis Sample Sample of this compound Derivatize Derivatize with TFAA Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Cyclodextrin Column Inject->Separate Detect FID or MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate Result Result Calculate->Result

Chiral GC Workflow for ee Determination.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.[2]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Addition of Chiral Solvating Agent: Add a sub-stoichiometric amount of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a BINOL-derived phosphoric acid, to the NMR tube.[4]

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. The interaction between the enantiomers and the CSA will form diastereomeric complexes, resulting in separate signals for at least one proton of each enantiomer.[2]

Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer. The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Sample of this compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Acquire Acquire 1H NMR Spectrum Add_CSA->Acquire Spectrum Obtain NMR Spectrum Acquire->Spectrum Integrate Integrate Diastereotopic Signals Spectrum->Integrate Calculate Calculate % ee Integrate->Calculate Result Result Calculate->Result

Chiral NMR Workflow for ee Determination.

References

Navigating the Chiral Maze: A Comparative Guide to GC Methods for Separating 2-Methylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective separation of chiral compounds is a critical analytical challenge. The spatial arrangement of atoms in enantiomers can lead to significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of Chiral Gas Chromatography (GC) methods for the effective separation of 2-methylpiperidine enantiomers, offering insights into method selection and optimization.

2-Methylpiperidine, a chiral secondary amine, serves as a key building block in the synthesis of various pharmaceutical compounds. Consequently, the ability to accurately determine its enantiomeric purity is paramount for ensuring the safety and efficacy of final drug products. Chiral GC stands out as a powerful technique for this purpose, offering high resolution and sensitivity.[1] This guide delves into the essential aspects of chiral GC method development for 2-methylpiperidine, with a focus on derivatization, chiral stationary phase selection, and a comparison of reported methodologies.

The Crucial Role of Derivatization

Direct analysis of underivatized 2-methylpiperidine on many chiral stationary phases can be challenging due to its high polarity and potential for peak tailing. Derivatization is a common and often necessary step to improve the volatility and chromatographic behavior of such analytes.[1] By converting the amine to a less polar derivative, peak shape and resolution can be significantly enhanced.

Common derivatizing agents for amines include acylating reagents. For instance, trifluoroacetic anhydride (TFAA) reacts with the secondary amine of 2-methylpiperidine to form the corresponding N-trifluoroacetyl derivative. This derivatization not only reduces polarity but also introduces a fluorinated tag, which can enhance detection sensitivity when using an electron capture detector (ECD).

Experimental Protocol: Derivatization of 2-Methylpiperidine with TFAA
  • Sample Preparation: Dissolve a known amount of 2-methylpiperidine in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

  • Reagent Addition: Add an excess of trifluoroacetic anhydride (TFAA) to the solution. A small amount of a non-nucleophilic base, such as pyridine, can be added to scavenge the acid produced during the reaction.

  • Reaction: Gently agitate the mixture at room temperature for approximately 30 minutes.

  • Work-up: Quench the reaction by adding a small amount of water or a mild aqueous base. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).

  • Analysis: The resulting solution containing the N-trifluoroacetyl-2-methylpiperidine derivative is ready for injection into the GC system.

Comparison of Chiral Stationary Phases

The heart of a chiral GC separation lies in the chiral stationary phase (CSP). Cyclodextrin-based CSPs are the most widely used and have proven to be highly effective for the separation of a broad range of chiral compounds, including N-acylated amines.[2][3] These cyclic oligosaccharides possess a chiral cavity, and their derivatives offer a variety of interaction mechanisms, including inclusion complexation and surface interactions, which lead to differential retention of enantiomers.

Below is a comparison of commonly used cyclodextrin-based CSPs for the separation of chiral amines and related compounds. While specific data for 2-methylpiperidine is limited in publicly available literature, the following table provides a guide based on the separation of structurally similar analytes.

Chiral Stationary Phase (CSP)DerivativeSeparation PrincipleExpected Performance for N-acylated 2-Methylpiperidine
Beta-Cyclodextrin Based Per-methylatedInclusion ComplexationGood general-purpose phase, often provides baseline separation.
Di-acetylatedSurface Interaction & InclusionMay offer different selectivity compared to methylated phases.
TrifluoroacetylatedPrimarily Surface InteractionCan provide excellent resolution for polar derivatives.[4]
Gamma-Cyclodextrin Based Per-pentylatedInclusion ComplexationLarger cavity size may be suitable for bulkier derivatives.

Experimental Workflow for Chiral GC Analysis

The logical flow of a chiral GC analysis for 2-methylpiperidine enantiomers, from sample preparation to data analysis, is depicted in the following diagram.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 2-Methylpiperidine Sample Derivatization Derivatization (e.g., with TFAA) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chiral GC Column (e.g., Cyclodextrin-based) Injection->Separation Detection Detector (e.g., FID, MS) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Ratio Calculation Integration->Calculation

General workflow for the chiral GC analysis of 2-methylpiperidine.
Illustrative Experimental Protocol

The following is a generalized experimental protocol for the chiral GC separation of N-trifluoroacetyl-2-methylpiperidine enantiomers. Optimization of these parameters is crucial for achieving baseline separation.

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a flame ionization detector (FID).

  • Chiral Column: A fused silica capillary column coated with a cyclodextrin-based CSP (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a permethylated beta-cyclodextrin phase).

  • Injector: Temperature set to 250 °C, split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 5 °C/min.

    • Final hold: Hold at 180 °C for 5 minutes.

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Detector: FID temperature set to 280 °C.

  • Data Acquisition: A chromatography data system for peak integration and analysis.

Conclusion

The successful chiral GC separation of 2-methylpiperidine enantiomers is readily achievable through a systematic approach involving derivatization and careful selection of a cyclodextrin-based chiral stationary phase. While specific, publicly available quantitative data for 2-methylpiperidine remains scarce, the principles and methodologies established for similar chiral amines provide a robust framework for method development. By employing the strategies outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and implement reliable chiral GC methods for the critical task of enantiomeric purity assessment.

References

A Comparative Guide to NMR Spectroscopy for Enantiomeric Excess (ee) Determination of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. Chiral piperidines are prevalent structural motifs in a vast array of pharmaceuticals and natural products, making the accurate assessment of their enantiomeric purity essential. Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, powerful, and non-destructive method for this purpose, providing an effective alternative to chromatographic techniques.[1][2]

This guide provides an objective comparison of NMR-based methods for the ee determination of chiral piperidines, focusing on the application of chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs). We present supporting data, detailed experimental protocols, and a comparison with alternative analytical techniques to aid in method selection and implementation.

Principles of Chiral Recognition by NMR

Enantiomers are chemically and physically identical in an achiral environment, resulting in indistinguishable NMR spectra. To differentiate them, a chiral environment must be introduced to create diastereomeric species, which have distinct physical properties and, therefore, different NMR signals.[3] This is primarily achieved through two mechanisms:

  • Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the chiral analyte.[4] This association is an equilibrium process, and the observed chemical shift difference (Δδ) between the enantiomers can be influenced by temperature, solvent, and concentration.[5] The primary advantage of CSAs is the simplicity of sample preparation, which typically involves mixing the analyte and the agent in an NMR tube.[6]

  • Chiral Derivatizing Agents (CDAs): These agents react covalently with the chiral analyte to form stable diastereomers.[7] This method often results in larger and more easily resolved chemical shift differences compared to CSAs. However, it requires a chemical reaction, which may necessitate purification and introduces the risk of kinetic resolution or racemization if the reaction does not proceed to completion.[8]

Workflow for ee Determination by NMR

The general process for determining the enantiomeric excess of a chiral piperidine using a chiral auxiliary agent and NMR spectroscopy is outlined below. The diagram illustrates the pathway when using a chiral derivatizing agent.

G cluster_input Inputs cluster_process Process cluster_output Analysis & Result racemate Racemic Piperidine (R/S Mixture) reaction Covalent Derivatization racemate->reaction cda Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) cda->reaction mixture Diastereomeric Mixture ((R,R) and (S,R)) reaction->mixture nmr_prep Sample Preparation (Dissolve in CDCl3) mixture->nmr_prep nmr_acq NMR Spectrum Acquisition nmr_prep->nmr_acq spectrum Resolved NMR Signals (Distinct peaks for each diastereomer) nmr_acq->spectrum calculation Integration & ee Calculation ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100 spectrum->calculation

Caption: Workflow for ee determination using a Chiral Derivatizing Agent (CDA).

Comparison of Chiral Auxiliaries for Piperidine Analysis

The choice of chiral auxiliary is critical for successful enantiomeric discrimination. Various agents have been successfully employed for chiral piperidines, each with its own efficacy depending on the substrate's structure. A summary of representative examples is provided below.

Chiral AuxiliaryTypePiperidine SubstrateNucleusSolventMax ΔΔδ (ppm)Reference
(S)-Mosher's acidCSAtrans-4-(4-fluorophenyl)-3-substituted-1-methylpiperidines¹⁹FCDCl₃> 0.06[9]
(-)-(18-crown-6)-2,3,11,12-tetracarboxylic acidCSA2-Substituted Piperidines¹HCD₃CN/CDCl₃~0.05[10]
Phosphated β-CyclodextrinCSACationic Piperidine derivatives¹HD₂OVaries[6][11]
(1S)-(+)-10-Camphorsulfonic acidCDA/Salt(±)-trans-2,3-diphenylpiperazineHPLCCH₂Cl₂N/A (Used for resolution)[12]
(R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acidCDAGeneral Amines/Alcohols¹H, ¹⁹FCDCl₃Substrate Dependent[13][14]

Note: ΔΔδ represents the maximum chemical shift non-equivalence observed between enantiomers.

Experimental Protocols

Reproducibility is key in analytical chemistry. Below is a representative protocol for determining the ee of a chiral piperidine using a chiral solvating agent.

Protocol: ee Determination of a Chiral Piperidine using a Chiral Solvating Agent (CSA)

This protocol is adapted from general procedures for chiral amine analysis.[3]

  • Sample Preparation:

    • In a clean 5 mm NMR tube, accurately weigh and combine the chiral piperidine analyte (approximately 0.02 mmol) and the chiral solvating agent (e.g., (R)-BINOL-derived phosphoric acid, 1.0 to 1.5 equivalents).

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃CN). The choice of solvent can significantly impact the chemical shift separation and should be optimized.[5]

    • Cap the NMR tube and shake vigorously for 30-60 seconds to ensure complete dissolution and formation of the diastereomeric complexes.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum (or ¹⁹F, ³¹P NMR if applicable) on a spectrometer with a field strength of 400 MHz or higher. Higher field strengths generally provide better signal dispersion.

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for the minor enantiomer.

    • The experiment should be run at a constant, controlled temperature (e.g., 25°C), as temperature can affect the equilibrium of the CSA-analyte complex and thus the observed chemical shifts.[5]

  • Data Analysis:

    • Process the NMR spectrum using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Identify a set of well-resolved signals corresponding to the two diastereomeric complexes. Protons close to the stereocenter of the piperidine are often the most affected.

    • Carefully integrate the distinct resonance peaks for each of the enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Comparison with Alternative Methods

While NMR is a powerful tool, other techniques like High-Performance Liquid Chromatography (HPLC) are also widely used for ee determination. The choice of method depends on the specific analytical requirements.[3][15]

FeatureNMR SpectroscopyChiral HPLC
Principle Forms transient (CSA) or stable (CDA) diastereomers in solution, leading to distinct NMR signals.[3]Physical separation of enantiomers on a Chiral Stationary Phase (CSP), leading to different retention times.[15]
Pros - Rapid analysis (5-15 min)[2]- Non-destructive- Provides structural information[9]- Minimal sample preparation with CSAs[4]- High sensitivity and accuracy[15]- Excellent for trace enantiomer detection (low LOD/LOQ)[15]- Well-established and robust method
Cons - Lower sensitivity for minor enantiomers[9]- Signal overlap can be an issue- Δδ can be small and sensitive to conditions (CSA)[5]- Requires pure chiral auxiliary- Longer analysis time per sample- Requires method development (column/mobile phase selection)- Consumes larger volumes of solvent[2]

The logical decision-making process for selecting an appropriate method is visualized below.

G start Goal: ee Determination of a Chiral Piperidine q1 High Throughput or Reaction Monitoring? start->q1 q2 Need to Quantify Trace Impurities (<1%)? q1->q2 No nmr NMR with Chiral Auxiliary q1->nmr Yes q3 Is Structural Confirmation Needed Simultaneously? q2->q3 No hplc Chiral HPLC q2->hplc Yes q3->nmr Yes q3->hplc No

Caption: Decision tree for selecting an ee determination method.

Conclusion

NMR spectroscopy is a versatile and efficient technique for determining the enantiomeric excess of chiral piperidines. The use of chiral solvating agents offers a particularly rapid method ideal for high-throughput screening and reaction monitoring, while chiral derivatizing agents can provide larger signal separations for more complex spectra.[1][13] While chiral HPLC often provides superior sensitivity for trace analysis, NMR's speed, non-destructive nature, and ability to provide structural information make it an invaluable tool in the arsenal of researchers in synthetic chemistry and drug development.[15] For comprehensive characterization and validation, a cross-validation approach using both NMR and HPLC is highly recommended.[3]

References

Unraveling the Stability of Methylpiperidine Isomers: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the conformational landscape and relative stability of molecular isomers is paramount for rational drug design. This guide provides an objective comparison of the stability of methylpiperidine isomers, supported by computational and experimental data, to aid in these research endeavors.

The position of a single methyl group on the piperidine ring significantly influences its thermodynamic stability. Computational studies, corroborated by experimental findings, have elucidated the energetic differences between the 1-, 2-, 3-, and 4-methylpiperidine isomers. These studies consistently show that the stability is dictated by the conformational preferences of the methyl group, aiming to minimize steric interactions.

Relative Stability of Methylpiperidine Isomers

The thermodynamic stability of methylpiperidine isomers can be compared using their standard molar enthalpies of formation. A combined experimental and computational study by Ribeiro da Silva et al. provides key insights into these values.[1] The data reveals that 4-methylpiperidine and 3-methylpiperidine are the most stable isomers, with very similar enthalpies of formation, followed by 1-methylpiperidine. This is attributed to the equatorial preference of the methyl group on the carbon skeleton, which minimizes unfavorable steric interactions. In 1-methylpiperidine, the methyl group is on the nitrogen, leading to a different electronic and steric environment.

IsomerStateExperimental Standard Molar Enthalpy of Formation (kJ·mol⁻¹)Computational Standard Molar Enthalpy of Formation (kJ·mol⁻¹)
1-MethylpiperidineGas-59.1 ± 1.7-
3-MethylpiperidineGas-79.2 ± 1.6-
4-MethylpiperidineGas-82.9 ± 1.7-
1-MethylpiperidineLiquid-95.9 ± 1.6-
3-MethylpiperidineLiquid-123.6 ± 1.4-
4-MethylpiperidineLiquid-123.5 ± 1.5-

Data sourced from Ribeiro da Silva et al. (2006).[1] Computational values from the source were extensive and compared various methods; for clarity, the experimentally validated results are prioritized here.

The preference for the equatorial position of a substituent on a cyclohexane or piperidine ring is a well-established principle, quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. For a methyl group, this value indicates a strong preference for the equatorial orientation to avoid 1,3-diaxial interactions.[2] In 3- and 4-methylpiperidine, the methyl group can readily adopt this favored equatorial position in the dominant chair conformation.

Experimental and Computational Protocols

The determination of the relative stabilities of methylpiperidine isomers involves a synergistic approach of experimental and computational methods.

Experimental Protocol: Combustion Calorimetry

A common experimental technique to determine the enthalpy of formation is static bomb combustion calorimetry.

  • Sample Preparation: A known mass of the liquid methylpiperidine isomer is sealed in a glass ampoule.

  • Calorimeter Setup: The ampoule is placed in a platinum crucible within a calorimetric bomb, which is then pressurized with pure oxygen.

  • Combustion: The sample is ignited, and the temperature change of the surrounding water bath is precisely measured.

  • Energy Calculation: The gross heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter.

  • Enthalpy of Formation: The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, accounting for the formation of carbon dioxide, water, and dinitrogen gas.

Computational Protocol: Ab Initio and Density Functional Theory (DFT) Calculations

Computational chemistry offers a powerful tool to predict and understand the stability of isomers.[3][4][5]

  • Structure Generation: The 3D structures of the different methylpiperidine isomers and their significant conformers (e.g., chair with axial or equatorial methyl group) are generated using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically performed using methods like Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[6]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data like zero-point vibrational energy (ZPVE), thermal corrections, and entropy.[7]

  • Energy Calculation: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate electronic energies.

  • Enthalpy of Formation Calculation: The gas-phase standard molar enthalpy of formation is calculated using theoretical atomization energies or isodesmic reactions. The G3MP2B3 composite method, for instance, has shown excellent agreement with experimental data for these compounds.[1]

Logical Workflow for Computational Stability Analysis

The following diagram illustrates a typical workflow for the computational investigation of isomer stability.

G Computational Workflow for Isomer Stability Analysis cluster_0 Input Generation cluster_1 Quantum Mechanical Calculations cluster_2 Analysis and Comparison cluster_3 Output start Define Isomers (e.g., 2-, 3-, 4-Methylpiperidine) build Build Initial 3D Structures (Conformers for each isomer) start->build opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) build->opt freq Frequency Calculation (Confirm minima, obtain thermochemistry) opt->freq energy Single-Point Energy (Higher level of theory, e.g., G3MP2B3) freq->energy thermo Calculate Thermodynamic Properties (Enthalpy, Gibbs Free Energy) energy->thermo compare Compare Relative Stabilities (ΔH, ΔG) thermo->compare results Tabulate and Visualize Results compare->results

Caption: A flowchart of the computational methodology for determining the relative stability of isomers.

References

A Comparative Analysis of Resolving Agents for 2-Methylpiperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient resolution of racemic mixtures into their constituent enantiomers is a critical step in the synthesis of chiral molecules. This guide provides a comparative analysis of common resolving agents for 2-methylpiperidine, a prevalent scaffold in many pharmaceutical compounds. The selection of an appropriate resolving agent is paramount for achieving high yield and optical purity. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes the resolution workflow.

The primary method for the chiral resolution of 2-methylpiperidine is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a chiral acid to form two diastereomeric salts with different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Data Presentation: Performance of Resolving Agents

The efficacy of a resolving agent is determined by several factors, including the yield of the desired diastereomeric salt, and the diastereomeric and enantiomeric excess of the final product. While direct comparative studies on 2-methylpiperidine are not extensively documented in a single source, the following table compiles data from studies on structurally similar piperidine derivatives and related compounds to provide a representative comparison.

Resolving AgentSubstrateSolventYield (%)Diastereomeric Excess (d.e. %)Enantiomeric Excess (e.e. %)Reference
Di-benzoyl-L-tartaric acidEthyl Nipecotate99% 2B-ethanol22% (after recrystallization)99%>98%[1]
(S)-Mandelic acidPiperidine DerivativeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
L-Tartaric Acid2-MethylpiperazineWaterHighHighHigh[2][3]
Di-p-toluoyl-D-tartaric acidAlbuterolMethanol-Ethyl Acetate (1:2)38%Not Specified99.5%[4]

Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential performance of these resolving agents for 2-methylpiperidine. Optimal conditions, including solvent and temperature, are crucial and require empirical determination for each specific resolution.

Mandatory Visualization: Workflow and Logical Relationships

The following diagrams illustrate the key processes in the chiral resolution of 2-methylpiperidine.

G General Workflow for Chiral Resolution cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer Racemic 2-Methylpiperidine Racemic 2-Methylpiperidine Mixing & Dissolution Mixing & Dissolution Racemic 2-Methylpiperidine->Mixing & Dissolution Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Mixing & Dissolution Solvent Solvent Solvent->Mixing & Dissolution Diastereomeric Salt Mixture Diastereomeric Salt Mixture Mixing & Dissolution->Diastereomeric Salt Mixture Fractional Crystallization Fractional Crystallization Diastereomeric Salt Mixture->Fractional Crystallization Less Soluble Diastereomer (Solid) Less Soluble Diastereomer (Solid) Fractional Crystallization->Less Soluble Diastereomer (Solid) Filtration More Soluble Diastereomer (in Mother Liquor) More Soluble Diastereomer (in Mother Liquor) Fractional Crystallization->More Soluble Diastereomer (in Mother Liquor) Base Treatment Base Treatment Less Soluble Diastereomer (Solid)->Base Treatment Pure Enantiomer Pure Enantiomer Base Treatment->Pure Enantiomer Recovered Resolving Agent Recovered Resolving Agent Base Treatment->Recovered Resolving Agent

General Chiral Resolution Workflow

G Decision Logic for Resolving Agent Selection Start Start Screen Resolving Agents Screen Resolving Agents Start->Screen Resolving Agents Formation of Crystalline Salt? Formation of Crystalline Salt? Screen Resolving Agents->Formation of Crystalline Salt? Optimize Solvent & Temperature Optimize Solvent & Temperature Formation of Crystalline Salt?->Optimize Solvent & Temperature Yes Re-screen Agents Re-screen Agents Formation of Crystalline Salt?->Re-screen Agents No Good Separation of Diastereomers? Good Separation of Diastereomers? Optimize Solvent & Temperature->Good Separation of Diastereomers? Good Separation of Diastereomers?->Optimize Solvent & Temperature No High Yield & Purity? High Yield & Purity? Good Separation of Diastereomers?->High Yield & Purity? Yes High Yield & Purity?->Optimize Solvent & Temperature No Select Agent Select Agent High Yield & Purity?->Select Agent Yes Re-screen Agents->Screen Resolving Agents

Resolving Agent Selection Logic

Experimental Protocols

The following are generalized experimental protocols for the resolution of 2-methylpiperidine using common resolving agents. These should be considered as starting points, with optimization of solvent, temperature, and stoichiometry being crucial for success.

Protocol 1: Resolution with a Tartaric Acid Derivative (e.g., Di-p-toluoyl-D-tartaric acid)

  • Salt Formation:

    • Dissolve one molar equivalent of the tartaric acid derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) with gentle heating.

    • In a separate flask, dissolve one molar equivalent of racemic 2-methylpiperidine in the same solvent.

    • Slowly add the 2-methylpiperidine solution to the resolving agent solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt may be beneficial.

    • For complete precipitation, the mixture can be further cooled to 0-5 °C and stirred for several hours.[3]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add a concentrated aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) until the pH is greater than 12 to liberate the free amine.[3]

    • Extract the liberated 2-methylpiperidine enantiomer with an organic solvent (e.g., dichloromethane or toluene).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 2-methylpiperidine.

Protocol 2: Resolution with a Mandelic Acid Derivative

The protocol is similar to that for tartaric acid derivatives. The choice of solvent is critical and may include alcohols, esters, or mixtures thereof.

  • Salt Formation: Dissolve equimolar amounts of racemic 2-methylpiperidine and the mandelic acid derivative in a minimal amount of a suitable hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of Free Amine: Treat the diastereomeric salt with a base and extract the free amine as described in Protocol 1.

Determination of Enantiomeric Purity

The enantiomeric excess (e.e.) of the resolved 2-methylpiperidine should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5] Derivatization with a chiral agent, such as Mosher's acid, followed by NMR analysis can also be employed to determine enantiomeric purity.[1]

References

A Researcher's Guide to Computational Modeling of Piperidine-Based Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in a wide range of molecular interactions make it a privileged motif in drug design. Computational modeling has emerged as an indispensable tool in the discovery and optimization of piperidine-based compounds, offering predictive insights into their biological activity and guiding synthetic efforts.

This guide provides an objective comparison of computational modeling approaches with experimental data for piperidine-based compounds targeting three distinct and therapeutically relevant protein classes: Acetylcholinesterase (AChE), the Sigma-1 Receptor (S1R), and Pancreatic Lipase (PL). By presenting quantitative data, detailed experimental protocols, and visualized workflows, this guide aims to equip researchers with a comprehensive understanding of the synergy between in silico and experimental methods in the development of novel piperidine-containing therapeutics.

Case Study 1: Piperidine-Based Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders.[2] Piperidine-containing compounds, such as donepezil, are well-established AChE inhibitors.[3]

Data Presentation: Computational vs. Experimental Data

The following table summarizes the comparison between computational docking scores and experimentally determined inhibitory concentrations (IC50) for a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives as AChE inhibitors.[4]

CompoundTargetComputational Docking Score (kcal/mol)Experimental IC50 (µM)Key Interactions from Docking
15b eeAChE-11.50.39 ± 0.11π-π stacking with Trp84 and Tyr334; Hydrogen bond with Ser200
15j eqBChE-10.80.16 ± 0.04π-π stacking with Trp82; Hydrogen bond with Ser198
Donepezil hAChE-12.10.023π-π interactions with Trp286, Tyr337, Tyr341, and Tyr72[5]

Note: eeAChE refers to Electrophorus electricus AChE, eqBChE to equine butyrylcholinesterase, and hAChE to human AChE. Direct comparison of absolute values should be made with caution due to different enzyme sources and experimental conditions.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The following is a generalized protocol for determining the in vitro acetylcholinesterase inhibitory activity of compounds, based on the Ellman method.[1]

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and plate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

  • Add the AChE enzyme solution to initiate a pre-incubation period.

  • Initiate the enzymatic reaction by adding the ATCI substrate.

  • Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[6]

Computational Workflow: Molecular Docking of AChE Inhibitors

Molecular docking studies are instrumental in predicting the binding mode and affinity of inhibitors within the AChE active site.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain AChE Crystal Structure (PDB) ProtPrep 2. Prepare Protein (Remove water, add hydrogens) PDB->ProtPrep DefineSite 4. Define Binding Site ProtPrep->DefineSite LigPrep 3. Prepare Ligand (Energy minimization) RunDock 5. Run Docking Algorithm LigPrep->RunDock DefineSite->RunDock Analyze 6. Analyze Poses and Scores RunDock->Analyze Visualize 7. Visualize Interactions Analyze->Visualize

Caption: A typical workflow for molecular docking studies of AChE inhibitors.

Case Study 2: Piperidine-Based Sigma-1 Receptor (S1R) Modulators

The Sigma-1 receptor is a unique intracellular chaperone protein involved in a variety of cellular functions and is a target for the treatment of neurological and psychiatric disorders.[7] Piperidine and piperazine moieties are common scaffolds in high-affinity S1R ligands.[8][9]

Data Presentation: Computational vs. Experimental Data

This table compares the docking scores and experimental binding affinities (Ki) for a series of piperidine derivatives targeting the S1R.[10]

CompoundTargetComputational Docking Score (kcal/mol)Experimental Ki (nM)Key Interactions from Docking
1b S1R-9.20.89Hydrophobic interactions with Phe107, Tyr173; Hydrogen bond with Glu172
(R)-2b S1R-9.51.49Similar to 1b, with specific stereochemical fit
(S)-2b S1R-9.41.18Similar to 1b, with specific stereochemical fit
Haloperidol S1R-10.12.5Cation-π interaction with Tyr103; Hydrophobic interactions[11]
Experimental Protocol: Sigma-1 Receptor Binding Assay

The following protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the S1R.[7][12]

Materials:

  • Membrane preparations from cells expressing S1R (e.g., guinea pig liver membranes)

  • Radioligand (e.g., [³H]-(+)-pentazocine)

  • Unlabeled reference ligand for non-specific binding (e.g., haloperidol)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds at various concentrations

  • Glass fiber filters and a filtration apparatus

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound, buffer (for total binding), or a high concentration of an unlabeled ligand (for non-specific binding).[7]

  • Incubate the plate to allow for binding equilibrium to be reached.

  • Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound.

Signaling Pathway: Sigma-1 Receptor Modulation

The S1R modulates various downstream signaling pathways upon ligand binding.

G Ligand Piperidine Ligand (Agonist/Antagonist) S1R Sigma-1 Receptor Ligand->S1R IonChannel Ion Channels (e.g., K+, Ca2+) S1R->IonChannel Kinase Kinases (e.g., PKC, Akt) S1R->Kinase CaSignal Calcium Signaling IonChannel->CaSignal Neuroprotection Neuroprotection Kinase->Neuroprotection CaSignal->Neuroprotection G cluster_comp Computational cluster_exp Experimental VirtualScreen Virtual Screening Docking Molecular Docking VirtualScreen->Docking MDSim MD Simulations Docking->MDSim Synthesis Chemical Synthesis MDSim->Synthesis InVitro In Vitro Assays Synthesis->InVitro InVitro->Docking Feedback InVivo In Vivo Studies InVitro->InVivo

References

Safety Operating Guide

Proper Disposal of (R)-2-Methylpiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Methylpiperidine is a flammable and corrosive chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and to protect the environment. This document provides essential, step-by-step guidance for the proper disposal of this compound, in line with established safety protocols.

For researchers, scientists, and drug development professionals, adherence to proper chemical waste management is not just a regulatory requirement but a cornerstone of a safe and responsible laboratory environment. The following procedures are designed to provide clear, actionable information for the safe disposal of this compound.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance. Understanding its properties is the first step in ensuring its safe handling and disposal.

Hazard ClassificationDescription
Flammable Liquid Highly flammable liquid and vapor.[1][2]
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes severe skin burns.[1][2]
Eye Damage/Irritation Causes serious eye damage.[1][2]
STOT - Single Exposure May cause respiratory irritation.[1][2]
Flash Point 10 °C (50 °F) - closed cup[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Gloves: Wear solvent-resistant gloves.[4]

  • Eye Protection: Use chemical safety goggles or a face shield.[5][6]

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH/MSHA approved respirator.[2][7]

2. Waste Segregation and Storage: Proper segregation and storage of chemical waste are critical to prevent hazardous reactions.

  • Dedicated Waste Container: Use a clearly labeled, leak-proof container specifically for this compound waste. The container should be made of a compatible material.[6]

  • Labeling: The label should clearly state "this compound Waste" and include the appropriate hazard symbols (flammable, corrosive, toxic).

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as acids, bases, strong oxidizing agents, acid anhydrides, or acid chlorides.[2][7][8]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][7][9][10] The storage area should be designated for flammable and corrosive materials.

3. Spill Management: In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[1][4]

  • Ventilate: Ensure the area is well-ventilated.[1][4]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][4] Use non-sparking tools and explosion-proof equipment for cleanup.[1][2][7]

  • Containment: Use an inert absorbent material such as sand, dry lime, or soda ash to absorb the spill.[4][9]

  • Collection: Carefully collect the absorbed material and place it in the designated this compound waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[4]

4. Final Disposal: The final disposal of this compound waste must be handled by a licensed professional waste disposal service.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][2][4][6][10]

  • Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[10][11]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national environmental regulations.[7][8][9][11][12]

  • Do Not: Do not dispose of this compound down the drain or in regular trash.[5][6][8][10][13]

5. Empty Container Disposal: Empty containers that held this compound must also be treated as hazardous waste.

  • Handle with Care: Empty containers may retain flammable and toxic vapors.[1][12]

  • Disposal: Dispose of empty containers through an approved waste disposal plant.[1][2] Do not reuse empty containers.[12]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Workflow for this compound Disposal start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Dedicated, Labeled Container) ppe->segregate check_spill Is there a spill? segregate->check_spill spill_procedure 3. Follow Spill Management Protocol (Evacuate, Ventilate, Contain) check_spill->spill_procedure Yes store 4. Store Waste Securely (Cool, Dry, Ventilated Area) check_spill->store No spill_procedure->store contact_ehs 5. Contact EHS for Disposal (Licensed Waste Disposal) store->contact_ehs end End: Waste Disposed of Safely contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (R)-2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (R)-2-Methylpiperidine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

This compound is a highly flammable liquid and vapor that is harmful if swallowed and causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required personal protective equipment for handling this compound.

Body Part Required PPE Specifications & Remarks
Eyes/Face Chemical safety goggles and a face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield should be worn in addition to goggles to protect the entire face.[1]
Hands Chemical-resistant glovesProtective gloves are mandatory.[1] It is recommended to check for impermeability before use.[5] For prolonged or repeated contact, gloves with a longer breakthrough time should be selected.
Body Protective clothingWear suitable protective clothing to prevent skin exposure.[1][3][4] A lab coat is standard, and for larger quantities or risk of splashing, a chemical-resistant apron or suit is recommended.
Respiratory RespiratorIn case of inadequate ventilation or when exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][3][4] A type ABEK (EN14387) respirator filter is suggested.[6]
Feet Safety shoesSafety footwear should be worn to protect against spills and falling objects.[1]

Safe Handling and Storage Protocol

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][3][7]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[1][3]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3][4][7]

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before handling the chemical.

  • Keep the container tightly closed when not in use.[1][2][3][7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][7] No smoking.[7]

  • Ground and bond containers and receiving equipment to prevent static electricity buildup.[1][2][3][7]

  • Use only non-sparking tools.[1][2][3][4][7]

  • Avoid contact with skin, eyes, and clothing.[1] Do not breathe fumes, mist, spray, or vapors.[1]

  • Handle in accordance with good industrial hygiene and safety practices.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1][7]

Storage:

  • Store in a dry, cool, and well-ventilated area.[1][2][3]

  • The recommended storage temperature is 2-8 °C in an explosion-proof refrigerator.[1][8]

  • Store locked up.[2][3][7]

  • Keep the container tightly closed.[1][2][3][7] this compound is air and moisture sensitive.[1][8]

  • Incompatible materials to avoid include strong oxidizing agents, acids, bases, acid anhydrides, and acid chlorides.[1][2][3]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition.[1][3]

  • Containment: For small spills, absorb with an inert dry chemical absorbent. For large spills, dike the area to contain the spill.[1]

  • Cleanup: Use non-sparking tools and explosion-proof equipment for cleanup.[1][3] Sweep or shovel the absorbed material into an appropriate container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • Dispose of this compound and any contaminated materials in a designated, approved hazardous waste disposal plant.[1][2][3][7]

  • Do not dispose of the chemical down the drain.[7][9]

  • Waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[9]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_final Final Check start Start: Handling This compound task_assessment Assess Task: - Scale (small/large) - Potential for splash/aerosol start->task_assessment eye_face Eye/Face Protection: - Goggles (minimum) - Face Shield (if splash risk) task_assessment->eye_face hand Hand Protection: - Chemical-resistant gloves task_assessment->hand body Body Protection: - Lab coat (minimum) - Chemical-resistant apron/suit (if splash risk) task_assessment->body respiratory Respiratory Protection: - Is ventilation adequate? task_assessment->respiratory foot Foot Protection: - Closed-toe safety shoes task_assessment->foot final_check Final PPE Check: - All required PPE is worn correctly - Emergency equipment accessible eye_face->final_check hand->final_check body->final_check respirator_needed Yes: Use approved respirator respiratory->respirator_needed No respirator_not_needed No: Standard ventilation sufficient respiratory->respirator_not_needed Yes respirator_needed->final_check respirator_not_needed->final_check foot->final_check proceed Proceed with Handling final_check->proceed

PPE Selection Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Methylpiperidine
Reactant of Route 2
(R)-2-Methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.